Sildenafil Citrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIYFTQMQPDXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139755-83-2 (Parent) | |
| Record name | Sildenafil citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4046076 | |
| Record name | Sildenafil citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171599-83-0 | |
| Record name | Sildenafil citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171599-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sildenafil citrate [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171599830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 171599-83-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sildenafil citrate | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sildenafil citrate | |
| Source | EPA DSSTox | |
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| Record name | 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILDENAFIL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW9B0ZE037 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Sildenafil Citrate: A Technical Guide
This in-depth guide provides a comprehensive overview of the principal chemical synthesis pathways for sildenafil citrate, the active pharmaceutical ingredient in Viagra™. Tailored for researchers, scientists, and drug development professionals, this document details the evolution of its synthesis from early discovery routes to more refined commercial processes. It includes detailed experimental protocols, comparative quantitative data, and visualizations of the synthetic and biological pathways.
Introduction
Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2] Initially investigated for hypertension and angina, its profound effect on erectile dysfunction led to its widespread recognition and use.[2][3] The synthesis of sildenafil has evolved significantly, driven by the need for efficiency, safety, and environmental sustainability. This guide will explore three key synthetic strategies: the initial medicinal chemistry route, an improved convergent route, and the optimized commercial synthesis.
Sildenafil Synthesis Pathways
The synthesis of sildenafil has been approached through several routes, each with distinct advantages and disadvantages. The initial route developed by Pfizer's medicinal chemistry team was linear and had some suboptimal features for large-scale production.[3] Subsequent process chemistry improvements led to a more convergent and efficient synthesis.[3] Further refinements have focused on green chemistry principles to minimize environmental impact.[2]
Initial Medicinal Chemistry Route
The first reported synthesis of sildenafil was a linear, multi-step process.[3][4] A key feature of this route was the late-stage introduction of the chlorosulfonyl group, which presented challenges for scale-up due to potential hydrolysis and the handling of toxic materials in the final steps.[3]
Improved Process Chemistry Route
To address the shortcomings of the initial route, a more convergent synthesis was developed. This approach involved preparing the pyrazole and the substituted benzene moieties separately and then coupling them. A significant improvement was moving the chlorosulfonation step to an earlier stage in the synthesis of one of the key intermediates.[3][4]
Optimized Commercial Synthesis
Further optimization for large-scale commercial production focused on green chemistry principles. This included reducing the use of hazardous reagents like tin chloride for nitro group reduction and replacing oxalyl chloride with thionyl chloride to avoid carbon monoxide emissions.[2] The overall process was designed to be highly efficient with minimal environmental waste.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthesis routes, highlighting improvements in yield and purity.
Table 1: Overall Yield Comparison of Sildenafil Synthesis Routes
| Synthesis Route | Overall Yield | Reference |
| Initial Medicinal Chemistry Route | 27.6% | [4] |
| Improved Process Chemistry Route | up to 51.7% | [4] |
| Commercial Synthesis | 75.8% (from pyrazole) | [6] |
Table 2: Selected Stepwise Yields and Purity
| Reaction Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
| Cyclization to Sildenafil | Potassium t-butoxide in t-butanol | 95% | - | [7] |
| Final step (Amine Coupling) | N-methyl piperazine, acetone, NaOH | - | - | [8] |
| Sildenafil Base Recrystallization | Ethanol | - | 99.77% | [9] |
| This compound Formation | Sildenafil base, citric acid, acetone | 95.5% | 99.85% | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experimental steps in the synthesis of this compound.
Synthesis of Sildenafil from Substituted Pyrazole
This protocol describes the final coupling and cyclization steps.
1. Coupling Reaction:
-
To a solution of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in a suitable solvent, add the activated 2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl)benzoic acid derivative.[4]
-
The activation of the carboxylic acid can be achieved using reagents like N,N'-carbonyldiimidazole.[4]
-
The reaction is stirred at room temperature until completion.
2. Cyclization to Sildenafil:
-
The product from the coupling reaction is treated with a base such as potassium tert-butoxide in tert-butanol.[7]
-
The mixture is heated for several hours to facilitate the cyclization.[7]
-
After cooling, water is added, and the pH is adjusted to the isoelectric point (around 7.5) with an acid like 4M HCl to precipitate the sildenafil base.[7]
-
The product is collected by filtration and can be recrystallized from ethanol to achieve high purity.[7][9]
Formation of this compound
1. Salt Formation:
-
Dissolve 50 g of sildenafil base in 850 ml of acetone at 55°C.[9]
-
Slowly add a solution of 20 g of citric acid in 100 ml of acetone over 45 minutes.[9]
-
Maintain the reaction mixture for about 30 minutes.[9]
-
Cool the mixture, filter the precipitate, and dry to obtain this compound.[9]
Mechanism of Action: Signaling Pathway
Sildenafil exerts its therapeutic effect by inhibiting PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][10] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP.[10][11] The accumulation of cGMP leads to smooth muscle relaxation, vasodilation, and penile erection.[1][11]
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 4. Synthesis of this compound [ch.ic.ac.uk]
- 5. The development of an environmentally benign synthesis of this compound (Viagra™) and its assessment by Green Chemistry metrics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ukessays.com [ukessays.com]
- 8. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]
- 9. This compound: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Properties of Sildenafil Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sildenafil citrate, the citrate salt of sildenafil, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] Initially investigated for cardiovascular applications, its profound effects on the nitric oxide (NO)/cGMP signaling pathway led to its development as a cornerstone therapy for erectile dysfunction.[4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. It is intended for researchers and professionals in drug development seeking detailed technical information on this widely prescribed pharmaceutical agent.
Molecular Structure and Identification
Sildenafil is a pyrazolopyrimidinone derivative.[3] The molecular structure of sildenafil is specifically designed to mimic that of cGMP, enabling it to act as a competitive binding agent for the PDE5 enzyme.[1] The citrate salt form enhances the molecule's solubility and bioavailability.[5]
Chemical Name: 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate.[6]
Table 1: Molecular Identifiers
| Identifier | Value |
| Chemical Formula | C₂₂H₃₀N₆O₄S · C₆H₈O₇[7][8] |
| Molecular Weight | 666.7 g/mol [7][9] |
| CAS Registry Number | 171599-83-0[7] |
Physicochemical Properties
This compound is a white to off-white crystalline powder.[3][10] Its solubility is pH-dependent, a critical factor for its absorption and formulation.[3] According to the Biopharmaceutics Classification System (BCS), this compound is classified as a Class II drug, characterized by low solubility and high permeability.[10][11]
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 187-189 °C[3][12] |
| Solubility | |
| Water (pH not stated) | 3.5 mg/mL[13][14] |
| Water (pH 1.2) | 37.25 mg/mL[15] |
| Water (pH 8.0) | 0.22 mg/mL[15] |
| DMSO | >20 mg/mL[3][12] |
| Dimethyl Formamide | ~10 mg/mL[7] |
| pKa | 8.2 to 9.6[3] |
| Crystal System | Monoclinic[16] |
| Density | 1.59 g/cm³[10] |
Mechanism of Action: PDE5 Inhibition
The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[2] NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[2][3] cGMP is a second messenger that induces smooth muscle relaxation, leading to vasodilation and increased blood inflow, resulting in an erection.[1][2]
Sildenafil's primary mechanism of action is the potent and selective inhibition of PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum.[1][2][17] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and prolonging smooth muscle relaxation and vasodilation.[3] It is crucial to note that sexual stimulation is required to initiate the NO/cGMP pathway; sildenafil does not cause an erection in the absence of such stimulation.[1][2]
Figure 1. Sildenafil's inhibition of PDE5 within the NO/cGMP signaling pathway.
Pharmacological & Pharmacokinetic Data
Sildenafil is highly selective for PDE5. Its inhibitory activity is significantly lower for other phosphodiesterase isozymes, which contributes to its favorable safety profile.
Table 3: Sildenafil Potency and Selectivity
| Enzyme | IC₅₀ (nM) | Selectivity vs. PDE5 |
| PDE5 (cGMP-specific) | 3.4 - 4.0 [18] | - |
| PDE1 (Ca²⁺/calmodulin-dependent) | 260[7] | ~80-fold |
| PDE3 (cAMP-specific) | 65,000[7] | >4000-fold[10] |
| PDE6 (Retinal phototransduction) | 33[8] | ~10-fold[10] |
| PDE11 | 12,000[19] | High |
Note: IC₅₀ values can vary based on experimental conditions.[20]
Sildenafil is rapidly absorbed following oral administration, with metabolism occurring primarily in the liver via cytochrome P450 enzymes.
Table 4: Pharmacokinetic Parameters
| Parameter | Value |
| Absorption | |
| Absolute Bioavailability | ~41%[21] |
| Tₘₐₓ (fasted state) | 30-120 minutes (median 60 min)[22] |
| Effect of Food | Delayed Tₘₐₓ by ~60 min, reduced Cₘₐₓ by ~29%[21] |
| Distribution | |
| Volume of Distribution (Vd) | ~310 L[23] |
| Plasma Protein Binding | ~96%[24] |
| Metabolism | |
| Primary Pathway | Hepatic via CYP3A4 (major) and CYP2C9 (minor)[1][25] |
| Major Metabolite | N-desmethyl sildenafil (UK-103,320) |
| Metabolite Potency | ~50% of parent drug for PDE5[25] |
| Elimination | |
| Terminal Half-life (t½) | ~3-4 hours[21][22] |
| Excretion | Primarily in feces (~80%) as metabolites[22] |
Experimental Protocols
Physicochemical Characterization
Objective: To confirm the identity and purity of this compound and characterize its solid-state properties.
-
X-Ray Diffractometry (XRD):
-
Methodology: A powdered sample of this compound is irradiated with monochromatic X-rays. The diffraction pattern is recorded as a function of the scattering angle (2θ).
-
Analysis: The resulting diffractogram, with characteristic peaks at specific 2θ angles, is compared against a reference standard from a database like the International Centre for Diffraction Data (ICDD) to confirm the crystalline form.[26] Crystal structure parameters (lattice constants) can be determined from single-crystal XRD.[16][27]
-
-
Infrared (IR) Spectroscopy:
-
Methodology: A sample (typically prepared as a KBr pellet) is exposed to infrared radiation.[27] The absorbance of IR radiation at various wavenumbers is measured.
-
Analysis: The resulting spectrum shows absorption bands corresponding to specific molecular vibrations. Characteristic peaks for this compound include the C=O stretching (~1703 cm⁻¹), secondary amide N-H stretching (~3300 cm⁻¹), and S=O asymmetrical stretching.[28] This provides a molecular fingerprint for identification.
-
-
Solubility Determination:
-
Methodology: An excess of this compound is added to a specific solvent (e.g., buffered solutions at various pH levels) in a sealed vial.[29] The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved drug in the supernatant is quantified.
-
Analysis: Quantification is typically performed using UV-Vis spectrophotometry at a λₘₐₓ of ~294 nm or by High-Performance Liquid Chromatography (HPLC).[29]
-
Figure 2. General experimental workflow for this compound characterization.
PDE5 Inhibition Assay
Objective: To determine the in vitro potency of this compound by calculating its IC₅₀ value against PDE5.
-
Methodology:
-
Enzyme Source: Purified recombinant human PDE5 is used.
-
Substrate: A radiolabeled substrate, typically tritium-labeled cGMP ([³H]cGMP), is used.
-
Incubation: The PDE5 enzyme is incubated in a buffered solution with [³H]cGMP and varying concentrations of this compound.
-
Reaction Termination: The enzymatic reaction is stopped after a set period.
-
Separation: The product of the reaction ([³H]5'-GMP) is separated from the unhydrolyzed substrate ([³H]cGMP), often using ion-exchange chromatography.
-
Quantification: The amount of radioactivity in the product fraction is measured using liquid scintillation counting. This corresponds to the amount of hydrolyzed cGMP.
-
-
Analysis: The percentage of PDE5 inhibition is calculated for each sildenafil concentration relative to a control without the inhibitor. The IC₅₀ value—the concentration of sildenafil that inhibits 50% of the PDE5 activity—is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[18]
Synthesis Overview
The commercial synthesis of sildenafil has evolved to improve efficiency and yield. A common synthetic approach involves several key steps:
-
Formation of the Pyrazole Ring: A diketoester reacts with hydrazine, followed by N-methylation and hydrolysis to form a pyrazole carboxylic acid intermediate.[30]
-
Nitration and Reduction: The pyrazole intermediate undergoes nitration, followed by reduction of the nitro group to an amine.[30]
-
Sulfonylation: A separate starting material, 2-ethoxybenzoic acid, is chlorosulfonylated. This sulfonyl chloride is then reacted with 1-methylpiperazine.[5][30]
-
Amide Coupling: The amino-pyrazole from step 2 is coupled with the sulfonamide-containing benzoic acid derivative from step 3.[30]
-
Cyclization: The resulting intermediate undergoes a cyclization reaction to form the pyrazolopyrimidinone core structure of sildenafil base.[30]
-
Salt Formation: The sildenafil base is treated with citric acid in a suitable solvent (e.g., acetone) to crystallize this compound, improving its solubility and handling properties.[5][31]
Process chemistry improvements have focused on rearranging the order of steps (e.g., performing the chlorosulfonylation earlier in the synthesis) to create a more convergent and higher-yielding route.[4]
Conclusion
This compound remains a significant molecule in medicinal chemistry and pharmacology. Its well-defined structure, selective mechanism of action, and understood physicochemical and pharmacokinetic properties have established it as a first-line oral therapy. The data and protocols summarized in this guide provide a technical foundation for researchers engaged in the study of PDE5 inhibitors, drug formulation, and the development of new therapeutic agents targeting the cGMP signaling pathway.
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | 171599-83-0 [chemicalbook.com]
- 4. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]
- 5. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. This compound | C28H38N6O11S | CID 135413523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. The structure of sildenafil [ch.ic.ac.uk]
- 14. This compound 2.5 mg/mL Oral Liquid [uspharmacist.com]
- 15. researchgate.net [researchgate.net]
- 16. Physicochemical properties of this compound (Viagra) and sildenafil base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zaprinast - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vigorex | 50 mg | Tablet | ভিগোরেক্স ৫০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 23. A population pharmacokinetic analysis of this compound in patients with erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. mdpi.com [mdpi.com]
- 27. Why sildenafil and this compound monohydrate crystals are not stable? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 30. Synthesis of this compound [ch.ic.ac.uk]
- 31. This compound: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]
Sildenafil Citrate: Expanding Therapeutic Horizons Beyond Erectile Dysfunction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sildenafil citrate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely recognized for its revolutionary impact on the treatment of erectile dysfunction. However, its mechanism of action—the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway—holds significant therapeutic potential across a spectrum of cardiovascular and fibrotic diseases. This technical guide provides an in-depth exploration of the established and emerging applications of sildenafil beyond its primary indication. It summarizes key clinical trial data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: The NO/cGMP Signaling Pathway
Sildenafil's therapeutic effects are fundamentally linked to its ability to inhibit PDE5, an enzyme responsible for the degradation of cGMP.[1][2] In various tissues, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][4] Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which mediates a cascade of downstream effects, ultimately resulting in smooth muscle relaxation and vasodilation.[1] By preventing the breakdown of cGMP, sildenafil amplifies this signaling pathway, leading to enhanced vasodilation and other beneficial physiological effects.[2][5]
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Sildenafil Citrate in Early-Stage Pulmonary Arterial Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational early-stage research on sildenafil citrate for the treatment of pulmonary arterial hypertension (PAH). It consolidates key quantitative data from pivotal clinical trials and preclinical studies, details the experimental methodologies employed, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme highly expressed in the pulmonary vasculature.[1][2] In PAH, the nitric oxide (NO) signaling pathway is often impaired. NO, produced by endothelial cells, stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to vasodilation and inhibition of smooth muscle cell proliferation.[1][3] Sildenafil's inhibition of PDE5 prevents the degradation of cGMP, thereby enhancing the vasodilatory and anti-proliferative effects of the NO pathway in the pulmonary arteries.[1][4]
Signaling Pathways
The primary signaling cascade influenced by sildenafil in the context of PAH is the NO-sGC-cGMP pathway. However, research also suggests involvement of other pathways that contribute to its therapeutic effects.
Caption: Sildenafil's primary mechanism and its influence on other key signaling pathways in PAH.
Preclinical Research: Animal Models
Early in vivo studies were crucial in establishing the therapeutic potential of sildenafil for PAH. The most common animal models involved the induction of PAH in rats using monocrotaline (MCT) or chronic hypoxia.
Experimental Protocols
Monocrotaline (MCT)-Induced PAH Model:
-
Animal Model: Male Sprague-Dawley or Wistar rats were typically used.[5][6][7]
-
Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) was administered to induce PAH.[5]
-
Treatment Protocol (Preventive): Sildenafil administration (e.g., 1.7 mg/kg/day orally) was initiated one day after MCT injection and continued for a predefined period (e.g., 3 weeks).[7]
-
Treatment Protocol (Therapeutic): Sildenafil treatment was initiated after the establishment of PAH (e.g., 3 weeks post-MCT injection) and continued for a subsequent period.[7]
-
Outcome Measures: Hemodynamic parameters (mean pulmonary arterial pressure - mPAP, right ventricular systolic pressure - RVSP), right ventricular hypertrophy index (RVHI), and pulmonary vascular remodeling were assessed.[6][7][8]
Hypoxia-Induced PAH Model:
-
Animal Model: Pregnant or adult rats were exposed to chronic hypoxic conditions.
-
Induction: For a persistent pulmonary hypertension of the newborn (PPHN) model, pregnant rats were subjected to hypoxic conditions (e.g., 10% oxygen) during late gestation, often combined with indomethacin injections.[8]
-
Treatment Protocol: Sildenafil was administered to the pregnant dams during the induction period.[8]
-
Outcome Measures: RVHI and pulmonary artery wall thickness were evaluated in the newborn pups.[8]
Caption: Generalized workflow for preclinical evaluation of sildenafil in animal models of PAH.
Summary of Preclinical Findings
| Parameter | Finding | Reference |
| Pulmonary Vascular Remodeling | Sildenafil prevented and reversed the increase in pulmonary artery wall thickness. | [1][6][8] |
| Right Ventricular Hypertrophy | Significantly suppressed the increase in the right ventricular hypertrophy index. | [7][8] |
| Hemodynamics | Reduced mean pulmonary arterial pressure and pulmonary vascular resistance. | [7] |
| Inflammation | Attenuated the inflammatory response in the lungs, including the reduction of inflammatory cell infiltrates. | [4][6] |
| Signaling Pathways | Reduced activation of ERK1/2 and p38 MAPK pathways while enhancing the cytoprotective Akt pathway. | [4] |
Early-Stage Clinical Trials
The promising preclinical data led to several key clinical trials that established the efficacy and safety of sildenafil in patients with PAH.
Pivotal Clinical Trial Protocols
SUPER-1 (Sildenafil Use in Pulmonary Arterial Hypertension):
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial.[1][9]
-
Patient Population: 278 patients with symptomatic PAH (idiopathic, associated with connective tissue disease, or repaired congenital systemic-to-pulmonary shunts).[1]
-
Treatment Arms: Patients were randomized to receive placebo or sildenafil at doses of 20 mg, 40 mg, or 80 mg three times daily.[1]
-
Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD).[1]
-
Secondary Endpoints: Change in mean pulmonary artery pressure (mPAP), cardiac index, pulmonary vascular resistance (PVR), and WHO functional class.[1]
STARTS-1 (Sildenafil in Treatment-Naive Children, Aged 1-17 Years, With Pulmonary Arterial Hypertension):
-
Study Design: A 16-week, randomized, double-blind, placebo-controlled, dose-ranging study.[10][11]
-
Patient Population: 235 children (aged 1-17 years, weight ≥8 kg) with PAH.[10][11]
-
Treatment Arms: Placebo or low-, medium-, or high-dose sildenafil three times daily (doses were weight-dependent).[10][11]
-
Primary Endpoint: Percent change from baseline in peak oxygen consumption (PVO2) in children able to perform exercise testing.[10][11]
-
Secondary Endpoints: Hemodynamics and functional class in all patients.[10][11]
Quantitative Data from Key Early Clinical Trials
Table 1: Hemodynamic and Functional Outcomes in Adult PAH (SUPER-1 Trial)
| Parameter | Placebo | Sildenafil 20 mg TID | Sildenafil 40 mg TID | Sildenafil 80 mg TID | Reference |
| Change in 6MWD (meters) | - | +45 | +46 | +50 | [1] |
| Change in mPAP (mmHg) | +0.5 | -2.1 | -3.0 | -4.7 | [1] |
| Change in PVR (dyn·s·cm⁻⁵) | +21 | -123 | -143 | -150 | [1] |
| Change in Cardiac Index (L/min/m²) | -0.08 | +0.20 | +0.31 | +0.32 | [1] |
Note: Data represents mean changes from baseline at 12 weeks. All sildenafil groups showed statistically significant improvements in 6MWD compared to placebo (p<0.001).
Table 2: Hemodynamic Outcomes in Pediatric PAH (STARTS-1 Trial)
| Parameter | Placebo | Sildenafil (Medium Dose) | Sildenafil (High Dose) | Reference |
| Change in mPAP (mmHg) | +1.0 | -3.7 | -7.3 | [11] |
| Change in PVRI (Wood units·m²) | +0.6 | -1.8 | -2.2 | [11] |
Note: Data represents mean changes from baseline at 16 weeks. Low-dose sildenafil was found to be ineffective.[10][11]
Conclusion
The early-stage research on this compound for pulmonary arterial hypertension provided a robust foundation for its eventual approval and widespread clinical use. Preclinical studies in animal models effectively demonstrated sildenafil's ability to attenuate vascular remodeling and improve hemodynamics. Subsequent randomized controlled trials, such as SUPER-1, confirmed these benefits in adult patients, showing significant improvements in exercise capacity and pulmonary hemodynamics across different doses. While later studies have continued to refine dosing and explore combination therapies, this foundational research was critical in establishing PDE5 inhibition as a cornerstone of PAH management.
References
- 1. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pulmonary hypertension - Wikipedia [en.wikipedia.org]
- 4. Novel Mechanisms of Sildenafil in Pulmonary Hypertension Involving Cytokines/Chemokines, MAP Kinases and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of Sildenafil and Simvastatin Ameliorates Monocrotaline-induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sildenafil Reduces Inflammation and Prevents Pulmonary Arterial Remodeling of the Monocrotaline - induced Disease in the Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Sildenafil Improves Pulmonary Vascular Remodeling in a Rat Model of Persistent Pulmonary Hypertension of the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term treatment with this compound in pulmonary arterial hypertension: the SUPER-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized, double-blind, placebo-controlled, dose-ranging study of oral this compound in treatment-naive children with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for the Analytical Identification of Sildenafil Citrate Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques used to identify and quantify the metabolites of sildenafil citrate, a widely used medication for erectile dysfunction and pulmonary arterial hypertension. The following sections detail the metabolic pathways of sildenafil, sample preparation protocols, and analytical methodologies, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
Introduction to Sildenafil Metabolism
Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major route and CYP2C9 contributing to a lesser extent.[1][2][3][4] The primary metabolic pathway is N-demethylation of the piperazine ring, resulting in the formation of N-desmethylsildenafil (UK-103,320), which is the major circulating and pharmacologically active metabolite.[3][4] This metabolite has approximately 50% of the phosphodiesterase type 5 (PDE5) inhibitory activity of the parent drug.[2] Other metabolic transformations include N,N-desethylation, oxidation of the propyl chain, and other minor oxidative pathways.[5] Understanding these metabolic pathways is crucial for comprehensive drug development and safety assessment.
Sildenafil Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of sildenafil.
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the identification of sildenafil and its major metabolites using mass spectrometry.
Table 1: Mass Spectrometry Data for Sildenafil and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |
| Sildenafil | 475.2 | 100.3, 283.2, 311.1 |
| N-desmethylsildenafil (UK-103,320) | 461.2 | 310.8, 311.1 |
| N,N-desethylsildenafil | 447.2 | Not specified |
| Propyl-oxidated sildenafil | 491.2 | 310.0 |
Data compiled from multiple sources.[6]
Table 2: Chromatographic and Mass Spectrometric Parameters from a Representative LC-MS/MS Method
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Sildenafil | 2.31 | 475.4 | 311.1 |
| N-desmethylsildenafil (UK-103,320) | 2.80 | 461.5 | 311.1 |
Data from a specific study for illustrative purposes.[1]
Experimental Protocols
This section provides detailed protocols for sample preparation and analysis of sildenafil and its metabolites from biological matrices.
Sample Preparation
This protocol is suitable for the extraction of sildenafil and its metabolites from plasma for LC-MS/MS analysis. Oasis HLB cartridges are commonly used for this purpose.[7][8]
Materials:
-
Oasis HLB 1 cc (30 mg) SPE cartridges
-
Human plasma samples
-
Internal Standard (e.g., Sildenafil-d8)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
4% Phosphoric acid in water
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment: To 250 µL of human plasma, add 25 µL of internal standard solution and 250 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
This protocol is suitable for the extraction of sildenafil and its metabolites from urine for GC-MS analysis.[9][10][11]
Materials:
-
Urine samples
-
Internal Standard (e.g., Diazepam)
-
Saturated sodium borate buffer (pH 9.0)
-
Extraction solvent: n-butyl chloride or a mixture of chloroform/isopropanol/n-heptane (25:10:65, v/v/v)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
Protocol:
-
Sample Preparation: To 2 mL of urine, add 50 µL of internal standard solution and 1 mL of saturated sodium borate buffer (pH 9.0). Vortex for 30 seconds.
-
Extraction: Add 5 mL of the extraction solvent. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 3500 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (for GC-MS): To the dry residue, add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Analytical Methodologies
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
MRM Transitions: Monitor the precursor to product ion transitions as listed in Table 1.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions (Representative):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
Mass Spectrometric Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
NMR spectroscopy is a powerful tool for the definitive structural elucidation of metabolites.[12][13][14]
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Isolate and purify the metabolite of interest using preparative HPLC.
-
Lyophilize the purified fraction to remove the solvent.
-
Dissolve the dried metabolite in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
NMR Experiments:
-
1D NMR: 1H NMR and 13C NMR spectra provide primary information about the chemical environment of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Table 3: Representative 1H NMR Chemical Shifts (δ, ppm) for Sildenafil (in CDCl3)
| Proton Assignment | Chemical Shift (ppm) |
| H-15, H-17, H-18 (aromatic) | ~7.2 - 8.4 |
| N-CH3 (piperazine) | ~2.3 |
| Piperazine protons | ~2.5 - 3.0 |
| O-CH2-CH3 | ~1.5 (t), ~4.2 (q) |
| Propyl chain | ~1.0 (t), ~1.8 (m), ~2.8 (t) |
Note: Chemical shifts can vary depending on the solvent and other experimental conditions.
Experimental Workflow
The following diagram outlines a typical workflow for the identification of sildenafil metabolites from a biological sample.
Caption: A generalized experimental workflow.
Conclusion
The analytical techniques described in these application notes provide robust and reliable methods for the identification and quantification of this compound metabolites. LC-MS/MS is the preferred method for its high sensitivity and selectivity, particularly for quantitative analysis in complex biological matrices. GC-MS, often requiring derivatization, serves as a valuable alternative. NMR spectroscopy is indispensable for the unambiguous structural elucidation of novel metabolites. A comprehensive approach utilizing these complementary techniques is essential for a thorough understanding of the metabolic fate of sildenafil in drug development and clinical research.
References
- 1. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sildenafil - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. A gas chromatography/mass spectrometry method for the determination of sildenafil, vardenafil and tadalafil and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-MS for the determination of this compound (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Efficacy Studies of Sildenafil Citrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sildenafil citrate is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] Its primary mechanism of action involves enhancing the effects of nitric oxide (NO), a key mediator in the process of penile erection.[3][4] In response to sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase.[2][5] This leads to an increased synthesis of cGMP, which in turn causes smooth muscle relaxation, vasodilation, and increased blood inflow, resulting in an erection.[1][5] Sildenafil prevents the degradation of cGMP by PDE5, thereby amplifying this signaling cascade and improving erectile function.[1][2][5] These application notes provide a comprehensive guide to designing and executing in vivo experimental studies to evaluate the efficacy of this compound in relevant animal models.
Sildenafil's Mechanism of Action: The Nitric Oxide/cGMP Pathway
The efficacy of sildenafil is intrinsically linked to the Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) signaling pathway. Understanding this pathway is critical for designing relevant efficacy studies and interpreting results.
Caption: Sildenafil's mechanism of action via the NO/cGMP pathway.
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines a typical study for evaluating sildenafil's efficacy in an animal model of erectile dysfunction (ED).
Animal Models
Rodent models are widely used in ED research due to their anatomical and physiological similarities to humans, as well as the availability of established protocols.[6][7] Common models include:
-
Diabetic Models: Induced by streptozotocin (STZ) injection, these models exhibit ED due to neuropathy and endothelial dysfunction.[7]
-
Cavernous Nerve Injury Models: Surgical crushing or transection of the cavernous nerve mimics ED seen after radical prostatectomy.[8]
-
Aged Models: Natural aging in rodents leads to a decline in erectile function.
-
Chronic Renal Failure (CRF) Models: CRF is associated with ED, and rat models can be established to study this link.[9][10]
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo sildenafil efficacy studies.
Experimental Protocols
Protocol: Assessment of Erectile Function by Intracavernosal Pressure (ICP) Measurement
The measurement of ICP in response to cavernous nerve stimulation is the gold standard for quantifying erectile function in animal models.[6][11]
Materials:
-
Anesthetic (e.g., Pentobarbital)
-
PE-50 tubing and a 25-gauge needle[12]
-
Heparinized saline (250 U/mL)[12]
-
Bipolar platinum wire electrode[12]
-
Electrical stimulator
-
Pressure transducer and data acquisition system (e.g., PowerLab)[12]
-
Surgical instruments
Procedure:
-
Anesthesia: Anesthetize the animal (e.g., rat) according to approved institutional protocols.
-
Surgical Exposure: Make a midline abdominal incision to expose the cavernous nerve and penile crus. Carefully isolate the cavernous nerve for stimulation.[12]
-
Carotid Artery Cannulation (Optional but Recommended): Cannulate the carotid artery to monitor mean arterial pressure (MAP) simultaneously. The ICP/MAP ratio is a key metric that normalizes for systemic blood pressure changes.[6][12]
-
Intracavernosal Cannulation: Insert a 25-gauge needle connected to PE-50 tubing (filled with heparinized saline) into the penile crus.[12] Connect the tubing to a pressure transducer to record ICP.
-
Nerve Stimulation: Position the bipolar electrode around the cavernous nerve. Apply electrical stimulation. Typical parameters for rats are: 5 volts, 15-16 Hz frequency, with a square-wave duration of 1-1.2 ms for 60 seconds.[12][13]
-
Data Recording: Record the maximal ICP and MAP during stimulation. Calculate the Max ICP/MAP ratio.
-
Drug Administration: Administer sildenafil (e.g., intravenously) and repeat the stimulation and recording after a suitable interval to assess the drug's effect.
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animal and immediately collect the corpus cavernosum tissue for further molecular analysis.[12]
Protocol: cGMP Measurement by ELISA
This protocol measures the levels of cGMP, the second messenger in sildenafil's mechanism of action, in penile tissue.
Materials:
-
Corpus cavernosum tissue collected from experimental animals.
-
Liquid nitrogen for snap-freezing.
-
Homogenization buffer (e.g., 0.1 M HCl).
-
Commercial cGMP ELISA kit.
-
Microplate reader.
Procedure:
-
Tissue Preparation: Immediately after collection, snap-freeze the corpus cavernosum tissue in liquid nitrogen and store at -80°C until use.[12]
-
Homogenization: Weigh the frozen tissue and homogenize it in an appropriate volume of homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the cGMP.
-
ELISA Assay: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cGMP concentration based on the standard curve. Normalize the results to the initial tissue weight.
Data Presentation: Quantitative Summaries
Presenting quantitative data in a structured format is essential for comparison and interpretation.
Table 1: Sildenafil Dosing Regimens in Rodent Models
| Animal Model | This compound Dose | Route of Administration | Treatment Duration | Reference |
| Mouse (nNOS-/-) | 1 mg/kg | Intravenous (i.v.) | Acute (single dose) | [13] |
| Rat (CRF-induced) | 5 mg/kg | Oral (p.o.) | 6 weeks (chronic) | [9][10] |
| Rat (Insulin Resistance) | 20 µg/kg | Subcutaneous (s.c.) | 3 weeks (twice daily) | [14] |
| Rat (Anesthetized) | 100-200 µg/kg | Intravenous (i.v.) | Acute (single dose) | [15] |
Table 2: Representative Efficacy Data in Preclinical and Clinical Studies
| Study Type | Population | Sildenafil Dose | Primary Outcome | Result (Sildenafil vs. Placebo) | Reference |
| Preclinical (Rat) | CRF-induced ED | 5 mg/kg p.o. | Intracavernosal Pressure (ICP) | Significantly increased ICP | [9] |
| Clinical | Men with ED | 50 mg (flexible) | Improved Erections | 74% vs. 16% | [16] |
| Clinical | Men with ED | 25-100 mg (flexible) | Successful Intercourse Attempts | 69% vs. 22% | [17] |
| Clinical (Diabetic) | Men with Diabetic ED | 50 mg (flexible) | Improved Erections | 56% vs. 10% | [18] |
Concluding Remarks
The protocols and designs outlined in these notes provide a robust framework for the in vivo evaluation of this compound. The gold-standard assessment of erectile function via ICP measurement, coupled with molecular analyses of the NO/cGMP pathway, allows for a comprehensive understanding of the drug's efficacy. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for researchers and drug development professionals. Preclinical safety studies have shown sildenafil to have a very low risk of human toxicity, with no evidence of teratogenicity, genotoxicity, or carcinogenicity in animal models.[19]
References
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 9. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A review of experimental techniques for erectile function researches and development of medical technology using animal erectile dysfunction models in sexual and reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo assessment of erectile function [bio-protocol.org]
- 13. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Daily treatment with sildenafil reverses endothelial dysfunction and oxidative stress in an animal model of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of oral sildenafil in the treatment of erectile dysfunction: a double-blind, placebo-controlled study of 329 patients. Sildenafil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UV Spectrophotometric Assay of Sildenafil Citrate in Tablets
Abstract
This application note details a simple, rapid, and accurate UV spectrophotometric method for the quantitative determination of sildenafil citrate in pharmaceutical tablet formulations. The method is based on the measurement of UV absorbance in a suitable solvent, such as 0.1M hydrochloric acid or distilled water. The procedure has been validated in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision. This protocol is suitable for routine quality control analysis in research and drug development settings.
Introduction
This compound, chemically known as 1-[[3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazole[4,3-d]pyromidine-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate, is a potent selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] It is widely used in the treatment of erectile dysfunction. Given its therapeutic importance, it is crucial to have reliable and straightforward analytical methods for its quantification in pharmaceutical dosage forms to ensure product quality and efficacy.
UV-Visible spectrophotometry is a widely used analytical technique in the pharmaceutical industry due to its simplicity, speed, cost-effectiveness, and high throughput capability.[3] this compound possesses chromophoric groups that allow for strong UV absorbance, making it an ideal candidate for this analytical approach.[4]
Principle of the Method
The quantitative determination of this compound is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined using a calibration curve prepared from standard solutions of known concentrations. The λmax for this compound is most commonly observed around 292-295 nm.[1][2][5]
References
Application Notes and Protocols: Sildenafil Citrate in Pediatric Pulmonary Hypertension
For Research, Scientific, and Drug Development Professionals
Introduction
Pulmonary Hypertension (PH) in children is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death if left untreated.[1] Sildenafil citrate, a potent and selective inhibitor of phosphodiesterase type 5 (PDE-5), has emerged as a significant therapeutic agent in the management of pediatric PH.[1][2] By targeting the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, sildenafil induces pulmonary vasodilation and exhibits anti-proliferative effects.[3][4]
These application notes provide a comprehensive overview of this compound dosage calculations, administration protocols, and relevant experimental methodologies for its study in pediatric pulmonary hypertension, intended for use by researchers, scientists, and drug development professionals.
Mechanism of Action
Sildenafil's primary mechanism involves the inhibition of PDE-5, an enzyme highly expressed in the smooth muscle of the pulmonary vasculature.[1] This inhibition prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels activate protein kinase G (PKG), which in turn modulates ion channels to cause smooth muscle relaxation and vasodilation.[3][5]
Beyond its vasodilatory effects, recent research indicates that sildenafil's therapeutic benefits may also stem from its influence on other signaling pathways. Studies in rat models of PH have shown that sildenafil can suppress the expression of multiple inflammatory cytokines and chemokines.[6][7] Furthermore, it has been shown to reduce the activation of pro-proliferative pathways like extracellular signal-regulated kinase (ERK)1/2 and p38 mitogen-activated protein kinase (MAPK), while enhancing the cytoprotective Akt pathway.[4][6][7]
Dosage Calculations and Administration
Dosage of sildenafil in pediatric PH is highly individualized and primarily based on body weight. While the FDA has approved sildenafil for patients aged 1 to 17, dosing recommendations vary across different guidelines and clinical studies.[8] Caution is advised regarding high doses due to a noted increase in mortality in the long-term extension of the STARTS-1 trial (STARTS-2).[9][10]
Table 1: Recommended Sildenafil Dosage Regimens in Pediatric PH
| Age/Weight Group | Initial Dosage | Frequency | Titration/Max Dose | Source |
|---|---|---|---|---|
| Neonates (PPHN) | 0.3 - 0.5 mg/kg | Every 4-6 hours | Titrate up to 2.0 mg/kg based on clinical response. Doses of 1.5 mg/kg showed significant benefits. | [11] |
| Infants & Children | 0.25 - 0.5 mg/kg | Every 4-8 hours | Titrate based on response. Doses above 2 mg/kg every 4 hours may not provide additional benefit. | [12] |
| Children (8-20 kg) | 10 mg | Three times daily (TID) | As recommended by EMA. | [13] |
| Children (>20 kg) | 20 mg | Three times daily (TID) | Max recommended dose is 20 mg TID. |[8][13] |
Note: Sildenafil is available in tablet or liquid form for oral administration. For infants or patients unable to swallow tablets, administration via a nasogastric tube has been documented.[11]
Pharmacokinetic Profile
The pharmacokinetic properties of sildenafil in children with PH show some differences compared to adults. Notably, the maximal concentration (Cmax) and volume of distribution (Vd/F) have been found to be significantly higher in children, suggesting that treatment regimens may need adjustment.[14][15]
Table 2: Pharmacokinetic Parameters of Sildenafil in Children with PH (1 mg/kg single dose)
| Parameter | Mean Value (± SD) | Unit | Note |
|---|---|---|---|
| Cmax (Maximal Concentration) | 366 (± 179) | ng/mL | Higher than values reported in adults.[14][15] |
| Tmax (Time to Cmax) | 0.92 (± 0.30) | hours | - |
| t1/2 (Elimination Half-life) | 2.41 (± 1.18) | hours | Similar to adults.[14][15] |
| CLtot/F (Total Clearance) | 5.85 (± 2.81) | L/hour | - |
| Vd/F (Volume of Distribution) | 20.13 (± 14.5) | L | Higher than values reported in adults.[14][15] |
| AUC (0-∞) | 2061 (± 618) | ng/mL/hour | - |
Data from a study of 12 children with PAH.[14][15]
Application Notes for Researchers
When designing studies for sildenafil in pediatric PH, several factors are critical:
-
Dose-Ranging Studies: As evidenced by the STARTS-1 trial, multi-arm, dose-ranging studies are essential to identify the optimal balance between efficacy and safety.[9][16] The trial randomized children to low, medium, or high-dose sildenafil, which showed that medium and high doses improved hemodynamics and functional class, while the low dose was ineffective.[9][16]
-
Endpoint Selection: Key efficacy endpoints include hemodynamic parameters (mean pulmonary artery pressure, pulmonary vascular resistance), exercise capacity (6-minute walk test), and functional class.[9][12][17]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Given the variability in pediatric populations, PK/PD studies are crucial to understand drug exposure and response, and to develop population-specific dosing models.
-
Long-term Safety Monitoring: Long-term extension studies are vital for monitoring safety, as demonstrated by the STARTS-2 trial which raised concerns about mortality with higher doses.[9][10]
Table 3: Summary of Clinical Efficacy Data from Key Studies
| Study | N | Patient Age | Dosage | Duration | Key Outcomes |
|---|---|---|---|---|---|
| Erickson et al. (Abstract) [12] | 16 | 3 days - 18 years | 0.25 - 0.5 mg/kg | Short-term | Mean PAP decreased from 50 to 38 mm Hg; PVR decreased from 10.5 to 7.6 Wood Units*m2. |
| Humpl et al. (2005) [17] | 14 | 5.3 - 18 years | 0.25 - 1 mg/kg QID | 12 months | 6-min walk distance increased from 278m to 432m; Mean PAP decreased from 60 to 50 mm Hg. |
| Kothari et al. (2004) [18] | 3 | Not specified | 0.5 - 2.0 mg/kg 4-hourly | 6 months | Increased exercise capacity (6-min walk test); Improved oxygen saturation. |
| STARTS-1 Trial [9][16] | 235 | ≥8 kg weight | Low, Medium, High (weight-adjusted) | 16 weeks | Medium and high doses improved hemodynamics and functional class vs. placebo. |
Detailed Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study
This protocol is adapted from methodologies used in pediatric sildenafil research.[14]
Objective: To determine the pharmacokinetic profile of a single oral dose of sildenafil in children with diagnosed pulmonary hypertension.
Workflow Diagram:
Methodology:
-
Subject Recruitment:
-
Enroll children (e.g., n=12) with a confirmed diagnosis of pulmonary arterial hypertension.
-
Obtain written informed consent from parents or legal guardians.
-
Exclude patients with significant renal or hepatic impairment.
-
-
Drug Administration:
-
Administer a single oral dose of 1 mg/kg sildenafil. An extemporaneously prepared pediatric formulation may be used.
-
-
Blood Sampling:
-
Collect venous blood samples into heparinized tubes at specified time points: pre-dose (0 hours) and at 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-administration.
-
-
Sample Processing and Analysis:
-
Immediately centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify sildenafil concentrations in plasma using a validated high-performance liquid chromatography (HPLC) method.
-
-
Data Analysis:
-
Perform pharmacokinetic analysis using appropriate software (e.g., WinNonlin).
-
Calculate key parameters including Cmax, Tmax, elimination half-life (t1/2), total clearance (CLtot/F), volume of distribution (Vd/F), and area under the curve (AUC).
-
Use model selection criteria (e.g., Akaike Information Criterion) to determine the best-fit pharmacokinetic model.
-
Protocol: Randomized, Placebo-Controlled, Dose-Ranging Efficacy Study
This protocol is based on the design of the STARTS-1 clinical trial.[9][16]
Objective: To evaluate the efficacy and safety of three different dose levels of oral sildenafil compared to placebo in treatment-naive children with pulmonary arterial hypertension.
Methodology:
-
Study Design:
-
A 16-week, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
-
Patient Population:
-
Enroll treatment-naive children (e.g., n=235) aged 1-17 years with PAH, weighing ≥8 kg.
-
Divide the population into those who are and are not developmentally able to perform standardized exercise testing.
-
-
Randomization and Blinding:
-
Randomize subjects in a 1:1:1:1 ratio to one of four treatment arms:
-
Placebo
-
Low-dose sildenafil
-
Medium-dose sildenafil
-
High-dose sildenafil
-
-
Doses should be weight-adjusted. The study should be double-blinded.
-
-
Intervention:
-
Administer the assigned treatment (sildenafil or placebo) orally three times daily for 16 weeks.
-
-
Efficacy Assessments:
-
Primary Endpoint: Percent change from baseline in peak oxygen consumption (PV̇O₂) for subjects able to perform exercise testing.
-
Secondary Endpoints (All Patients):
-
Change from baseline in hemodynamic parameters (mean pulmonary arterial pressure, pulmonary vascular resistance index) assessed by cardiac catheterization.
-
Change in WHO functional class.
-
-
-
Safety Assessments:
-
Monitor and record all adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory tests throughout the study.
-
-
Statistical Analysis:
-
The primary analysis should compare the percent change in PV̇O₂ for the three sildenafil dose groups combined versus the placebo group.
-
Secondary analyses should compare each sildenafil dose group individually against placebo for all endpoints.
-
Safety and Tolerability
Sildenafil is generally well-tolerated in the pediatric population.[8][9] Common side effects are typically mild to moderate and may include headache, flushing, nasal congestion, and gastrointestinal upset.[8] Systemic hypotension can occur, and it is important to monitor for symptoms like dizziness or fainting.[8] Sildenafil should not be taken with medications that can significantly lower systemic blood pressure, such as nitrates.[8] The most significant safety concern remains the finding of increased mortality with high-dose sildenafil in a long-term study, underscoring the need for careful dose selection and monitoring.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sildenafil in the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Mechanisms of Sildenafil in Pulmonary Hypertension Involving Cytokines/Chemokines, MAP Kinases and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sildenafil reduces signs of oxidative stress in pulmonary arterial hypertension: Evaluation by fatty acid composition, level of hydroxynonenal and heart rate variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel mechanisms of sildenafil in pulmonary hypertension involving cytokines/chemokines, MAP kinases and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Mechanisms of Sildenafil in Pulmonary Hypertension Involving Cytokines/Chemokines, MAP Kinases and Akt | PLOS One [journals.plos.org]
- 8. phassociation.org [phassociation.org]
- 9. A randomized, double-blind, placebo-controlled, dose-ranging study of oral this compound in treatment-naive children with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sildenafil Use in Children with Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinical Efficacy and Safety of Different Doses of Sildenafil in the Treatment of Persistent Pulmonary Hypertension of the Newborn: A Network Meta-analysis [frontiersin.org]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Treatment of pulmonary arterial hypertension in children - Gorenflo - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 14. Pharmacokinetics of sildenafil in children with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Safety and efficacy of Sildenafil therapy in children with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sildenafil Nanoparticle Optimization Using Box-Behnken Design
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the optimization of sildenafil-loaded nanoparticles utilizing a Box-Behnken design (BBD). The aim is to offer a comprehensive guide for developing a robust and efficient drug delivery system for sildenafil, a selective inhibitor of phosphodiesterase type 5 (PDE-5), by systematically exploring the effects of formulation variables on nanoparticle characteristics.
Introduction
Sildenafil is a widely used therapeutic agent, and its encapsulation in nanoparticles offers the potential for improved bioavailability, targeted delivery, and sustained release.[1] The formulation of nanoparticles with desired physicochemical properties, such as particle size, drug entrapment efficiency, and release profile, is a critical challenge. A Box-Behnken design, a type of response surface methodology, is an efficient statistical tool for optimizing complex formulations by identifying the relationships between independent variables (factors) and dependent variables (responses) with a limited number of experimental runs.[1][2]
This guide will detail the application of a three-level, three-factorial Box-Behnken experimental design for the optimization of sildenafil-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles prepared by a double emulsion solvent evaporation method.[1][2]
Experimental Design and Factors
A Box-Behnken design is employed to investigate the effects of three key independent variables on the characteristics of sildenafil-loaded PLGA nanoparticles.
Independent Variables (Factors):
-
X1: Drug to Polymer Ratio (D/P): This factor significantly influences the drug loading capacity and entrapment efficiency of the nanoparticles.
-
X2: Water to Oil Phase Ratio (W/O): The volumetric ratio of the internal aqueous phase to the organic phase can impact the particle size and drug encapsulation.[1][2]
-
X3: Polyvinyl Alcohol (PVA) Concentration (% w/v): PVA acts as a stabilizer, and its concentration affects the particle size and stability of the nanoparticle dispersion.[1][2]
Dependent Variables (Responses):
-
Y1: Particle Size (nm): A critical parameter that influences the in vivo fate, cellular uptake, and drug release profile of the nanoparticles.
-
Y2: Entrapment Efficiency (EE %): The percentage of the initial drug amount that is successfully encapsulated within the nanoparticles.
-
Y3: Drug Loading (DL %): The weight percentage of the drug relative to the total weight of the nanoparticle.
-
Y4: Cumulative Drug Release (%): The percentage of the encapsulated drug released over a specific time, indicating the release kinetics.
The following table summarizes the levels for each independent variable investigated in a typical Box-Behnken design for this application.
| Independent Variable | Code | Level -1 | Level 0 | Level +1 |
| Drug/Polymer Ratio (w/w) | X1 | 0.05 | 0.1 | 0.15 |
| Water/Oil Ratio (v/v) | X2 | 0.1 | 0.2 | 0.3 |
| PVA Concentration (%) | X3 | 0.5 | 1.0 | 1.5 |
Experimental Protocols
Preparation of Sildenafil-Loaded PLGA Nanoparticles
This protocol is based on the double emulsion solvent evaporation (DESE) method.[1][2]
Materials:
-
Sildenafil Citrate
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Polyvinyl Alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized Water
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA in dichloromethane.
-
Aqueous Phase Preparation (Internal): Dissolve a specific amount of this compound in deionized water to create the internal aqueous phase.
-
Primary Emulsion Formation: Add the internal aqueous phase to the organic phase. Emulsify the mixture using a probe sonicator set at a specific power for a defined duration in an ice bath to form a water-in-oil (W/O) primary emulsion.
-
Secondary Emulsion Formation: Add the primary emulsion to a specific volume of PVA solution (the external aqueous phase). Immediately homogenize the mixture at a high speed for a set time to form a water-in-oil-in-water (W/O/W) double emulsion.
-
Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours to allow for the evaporation of dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed and low temperature.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove any unentrapped drug and excess PVA.
-
Lyophilization (Optional): For long-term storage, the nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
Characterization of Nanoparticles
3.2.1. Particle Size and Polydispersity Index (PDI) Analysis
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a DLS instrument at a fixed scattering angle and temperature.
-
Record the Z-average particle size and the polydispersity index (PDI).
3.2.2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination
Method: Indirect Quantification using UV-Vis Spectrophotometry
Protocol:
-
After centrifugation of the nanoparticle suspension, collect the supernatant.
-
Measure the concentration of free sildenafil in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the Entrapment Efficiency (EE %) and Drug Loading (DL %) using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
3.2.3. In Vitro Drug Release Study
Method: Dialysis Bag Method
Protocol:
-
Disperse a known amount of sildenafil-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of sildenafil in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released against time.
Data Presentation and Analysis
The results obtained from the Box-Behnken design experiments are analyzed using statistical software to fit a quadratic model. The following tables present a summary of the experimental runs and the observed responses, as well as the results for an optimized formulation.
Table 1: Box-Behnken Design Matrix and Observed Responses
| Run | X1: D/P Ratio | X2: W/O Ratio | X3: PVA Conc. (%) | Y1: Particle Size (nm) | Y2: EE (%) | Y3: DL (%) | Y4: Release after 8h (%) |
| 1 | -1 (0.05) | -1 (0.1) | 0 (1.0) | 240 | 25 | 2.5 | 35 |
| 2 | 1 (0.15) | -1 (0.1) | 0 (1.0) | 280 | 45 | 4.0 | 50 |
| 3 | -1 (0.05) | 1 (0.3) | 0 (1.0) | 260 | 20 | 2.0 | 40 |
| 4 | 1 (0.15) | 1 (0.3) | 0 (1.0) | 300 | 40 | 3.5 | 55 |
| 5 | -1 (0.05) | 0 (0.2) | -1 (0.5) | 250 | 30 | 3.0 | 45 |
| 6 | 1 (0.15) | 0 (0.2) | -1 (0.5) | 290 | 50 | 4.5 | 60 |
| 7 | -1 (0.05) | 0 (0.2) | 1 (1.5) | 270 | 15 | 1.5 | 30 |
| 8 | 1 (0.15) | 0 (0.2) | 1 (1.5) | 310 | 35 | 3.0 | 48 |
| 9 | 0 (0.1) | -1 (0.1) | -1 (0.5) | 265 | 55 | 5.0 | 65 |
| 10 | 0 (0.1) | 1 (0.3) | -1 (0.5) | 285 | 50 | 4.5 | 62 |
| 11 | 0 (0.1) | -1 (0.1) | 1 (1.5) | 295 | 30 | 2.8 | 42 |
| 12 | 0 (0.1) | 1 (0.3) | 1 (1.5) | 316 | 25 | 2.2 | 38 |
| 13 | 0 (0.1) | 0 (0.2) | 0 (1.0) | 275 | 40 | 3.8 | 52 |
| 14 | 0 (0.1) | 0 (0.2) | 0 (1.0) | 278 | 42 | 3.9 | 54 |
| 15 | 0 (0.1) | 0 (0.2) | 0 (1.0) | 276 | 41 | 3.8 | 53 |
Note: The data in this table is representative and may vary based on specific experimental conditions.
Table 2: Comparison of Predicted and Experimental Values for the Optimized Formulation
| Response | Predicted Value | Experimental Value | Residual (%) |
| Particle Size (nm) | 270 | 275 ± 5 | 1.85 |
| Entrapment Efficiency (%) | 55 | 58 ± 3 | 5.45 |
| Drug Loading (%) | 3.9 | 4.1 ± 0.2 | 5.13 |
| Cumulative Release at 12h (%) | 79 | 82 ± 4 | 3.80 |
Visualizations
The following diagrams illustrate the key processes and relationships in the optimization of sildenafil nanoparticles.
Caption: Box-Behnken Design Experimental Workflow.
Caption: Sildenafil's Mechanism of Action.
Conclusion
The application of a Box-Behnken design is a highly effective strategy for the systematic optimization of sildenafil-loaded nanoparticles. By understanding the influence of key formulation variables, researchers can efficiently develop nanoparticles with desired characteristics, such as small particle size, high entrapment efficiency, and a controlled drug release profile.[1][2] The optimized formulation demonstrated a particle size of approximately 270 nm and an entrapment efficiency of 55%, with a sustained drug release of up to 79% over 12 hours.[1] This approach not only accelerates the development process but also provides a deeper understanding of the formulation's structure-function relationship, ultimately leading to a more robust and effective drug delivery system for sildenafil.
References
Troubleshooting & Optimization
Optimizing sildenafil citrate loaded PLGA nanoparticles by statistical factorial design.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of sildenafil citrate loaded PLGA nanoparticles using statistical factorial design.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound loaded PLGA nanoparticles?
A1: The double emulsion solvent evaporation (DESE) method is frequently used for the formulation of sildenafil-loaded poly (lactic-co-glycolic acid) (PLGA) nanoparticles.[1][2] This technique is suitable for encapsulating both hydrophobic and hydrophilic drugs.[3]
Q2: What are the key independent variables to consider in a factorial design for optimizing these nanoparticles?
A2: Based on statistical factorial design studies, the key independent variables that significantly influence the characteristics of this compound loaded PLGA nanoparticles include the mass ratio of drug to polymer (D/P), the volumetric proportion of the water to oil phase (W/O), and the concentration of a stabilizer like polyvinyl alcohol (PVA).[1][2]
Q3: What are the critical quality attributes (responses) to measure when optimizing the nanoparticle formulation?
A3: The critical quality attributes, or dependent variables, typically measured are particle size, entrapment efficiency (EE), drug loading (DL), and in vitro drug release.[1][2][4] The polydispersity index (PDI) is also a crucial parameter to assess the uniformity of the nanoparticle population.[1][5]
Q4: What is a typical particle size range for this compound loaded PLGA nanoparticles?
A4: Studies have reported particle sizes for this compound loaded PLGA nanoparticles ranging from approximately 240 to 316 nm.[1][2] An optimized formulation achieved a particle size of around 270 nm.[1][2]
Q5: What are the expected ranges for entrapment efficiency and drug loading?
A5: The entrapment efficiency (EE) for this compound in PLGA nanoparticles can vary significantly, for instance, between 14% and 62%.[1][2] Correspondingly, drug loading (DL) has been reported to be in the range of 2% to 6%.[1][2] An optimized formulation demonstrated an EE of 55% and a DL of 3.9%.[1][2]
Troubleshooting Guides
Issue 1: Poor Entrapment Efficiency (%EE) and Drug Loading (%DL)
| Potential Cause | Troubleshooting Step |
| Inappropriate Drug-to-Polymer (D/P) Ratio | According to factorial design analysis, the D/P ratio has a significant impact on both %EE and %DL.[2] Systematically vary the D/P ratio in your experimental design to find the optimal level. Higher D/P ratios may not always lead to higher entrapment and can sometimes result in drug precipitation. |
| Suboptimal Water-to-Oil (W/O) Phase Ratio | The W/O phase ratio also significantly affects drug loading.[2] Adjust the volumetric proportion of the internal aqueous phase to the organic phase. A study found that a higher D/P ratio combined with a specific W/O ratio of approximately 0.38 maximized drug loading.[2] |
| Drug Loss to the External Aqueous Phase | This compound has some water solubility, which can lead to its diffusion into the external aqueous phase during the emulsification and solvent evaporation steps. Consider adjusting the pH of the external phase or using a saturated solution of the drug to minimize this loss. |
| Insufficient Polymer Concentration | A lower concentration of PLGA may not be sufficient to effectively encapsulate the drug.[6] Increase the polymer concentration within the range tested in your factorial design to see if it improves entrapment efficiency. |
Issue 2: Large Particle Size or High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Step |
| Inadequate Emulsification Energy | The energy input during the emulsification step (e.g., sonication or homogenization) is critical for forming small, uniform nanoparticles.[7] Ensure your sonicator is properly calibrated and that the energy output and duration are optimized. Experiment with different energy levels and times. |
| Inappropriate Stabilizer (PVA) Concentration | The concentration of the stabilizer, such as PVA, plays a crucial role in preventing particle aggregation and controlling particle size.[6] Both too low and too high concentrations can be detrimental. Optimize the PVA concentration as one of the factors in your experimental design. |
| Particle Aggregation | Aggregation can occur during the solvent evaporation phase or during storage.[5] Ensure adequate stirring during solvent evaporation. For storage, consider lyophilization with a suitable cryoprotectant to prevent aggregation. |
| High Polymer Concentration | While a higher polymer concentration can improve entrapment, it can also lead to an increase in the viscosity of the organic phase, resulting in larger particles.[4] This is a trade-off that needs to be optimized through your factorial design. |
Issue 3: Initial Burst Release is too High
| Potential Cause | Troubleshooting Step |
| Surface-Associated Drug | A significant amount of the drug may be adsorbed onto the surface of the nanoparticles, leading to a rapid initial release. Ensure proper washing of the nanoparticles after harvesting to remove any unencapsulated or surface-adsorbed drug. Centrifugation and resuspension in distilled water is a common washing method. |
| Porous Nanoparticle Structure | The formulation parameters can influence the morphology of the nanoparticles. A more porous structure can lead to a faster release. Analyze the nanoparticle morphology using techniques like Scanning Electron Microscopy (SEM) and correlate it with your formulation variables. |
| High Drug Loading | Very high drug loading can sometimes lead to the formation of drug crystals within the polymer matrix, which can dissolve and diffuse out more quickly.[8] This is another factor to consider in the optimization process. |
Data Presentation
Table 1: Example of a 3-Factor, 3-Level Box-Behnken Design for Optimization
| Independent Variable | Level 1 (-1) | Level 2 (0) | Level 3 (+1) |
| A: Drug/Polymer Ratio (D/P) | 0.1 | 0.15 | 0.2 |
| B: Water/Oil Ratio (W/O) | 0.2 | 0.3 | 0.4 |
| C: PVA Concentration (%) | 0.5 | 1.0 | 1.5 |
Note: The levels presented here are for illustrative purposes and should be optimized for your specific experimental setup.
Table 2: Influence of Independent Variables on Responses (Example Data)
| Run | Factor A (D/P) | Factor B (W/O) | Factor C (PVA %) | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) |
| 1 | 0.1 | 0.2 | 1.0 | 250 | 35 | 2.5 |
| 2 | 0.2 | 0.2 | 1.0 | 280 | 50 | 4.8 |
| 3 | 0.1 | 0.4 | 1.0 | 265 | 30 | 2.2 |
| 4 | 0.2 | 0.4 | 1.0 | 295 | 45 | 4.3 |
| 5 | 0.1 | 0.3 | 0.5 | 310 | 25 | 1.8 |
| 6 | 0.2 | 0.3 | 0.5 | 316 | 40 | 3.9 |
| 7 | 0.1 | 0.3 | 1.5 | 240 | 45 | 3.1 |
| 8 | 0.2 | 0.3 | 1.5 | 260 | 60 | 5.5 |
| 9 | 0.15 | 0.2 | 0.5 | 290 | 38 | 3.0 |
| 10 | 0.15 | 0.4 | 0.5 | 305 | 32 | 2.8 |
| 11 | 0.15 | 0.2 | 1.5 | 255 | 55 | 4.1 |
| 12 | 0.15 | 0.4 | 1.5 | 275 | 48 | 3.7 |
| 13 | 0.15 | 0.3 | 1.0 | 270 | 52 | 3.9 |
| 14 | 0.15 | 0.3 | 1.0 | 272 | 53 | 4.0 |
| 15 | 0.15 | 0.3 | 1.0 | 271 | 54 | 3.9 |
This table presents hypothetical data based on trends observed in literature to illustrate the output of a factorial design experiment.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation (DESE)
-
Preparation of Internal Aqueous Phase (W1): Dissolve a specific amount of this compound in deionized water.
-
Preparation of Organic Phase (O): Dissolve a precise amount of PLGA in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Formation of Primary Emulsion (W1/O): Add the internal aqueous phase (W1) to the organic phase (O). Emulsify this mixture using a high-speed homogenizer or a probe sonicator to form a water-in-oil (W1/O) emulsion. The energy input and duration are critical parameters to control the size of the internal water droplets.
-
Formation of Double Emulsion (W1/O/W2): Add the primary emulsion to a larger volume of an external aqueous phase (W2) containing a stabilizer (e.g., a specific concentration of PVA). Immediately homogenize or sonicate this mixture to form the double emulsion (W1/O/W2).
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours under a magnetic stirrer to allow the organic solvent to evaporate completely. This leads to the precipitation of the PLGA and the formation of solid nanoparticles.
-
Nanoparticle Harvesting and Washing: Collect the nanoparticles by centrifugation. To remove excess PVA and unencapsulated drug, wash the nanoparticles by resuspending the pellet in deionized water and centrifuging again. Repeat this washing step multiple times.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a solution containing a cryoprotectant (e.g., trehalose or mannitol) and freeze-dry the sample.
Protocol 2: Determination of Entrapment Efficiency and Drug Loading
-
Quantification of Total Drug: Accurately weigh a known amount of lyophilized nanoparticles. Dissolve the nanoparticles in a suitable solvent (e.g., DCM) and then extract the drug into an aqueous phase. Alternatively, dissolve the nanoparticles in a solvent that dissolves both the polymer and the drug (e.g., acetonitrile).
-
Quantification of Free Drug: After the initial harvesting of nanoparticles, collect the supernatant. The amount of this compound in the supernatant represents the unencapsulated drug.
-
Drug Analysis: Quantify the concentration of this compound in the prepared solutions using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculations:
-
Entrapment Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL) = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100
-
Visualizations
Caption: Workflow for optimizing this compound PLGA nanoparticles using factorial design.
Caption: Key characterization techniques for this compound loaded PLGA nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, characterization and optimization of this compound loaded PLGA nanoparticles by statistical factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanocomposix.com [nanocomposix.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factorial Design as a Tool for the Optimization of PLGA Nanoparticles for the Co-Delivery of Temozolomide and O6-Benzylguanine [mdpi.com]
- 7. Evaluating the effect of synthesis, isolation, and characterisation variables on reported particle size and dispersity of drug loaded PLGA nanoparticles - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Development, Statistical Optimization and Characterization of Fluvastatin Loaded Solid Lipid Nanoparticles: A 32 Factorial Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Sildenafil Citrate in Oral Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of sildenafil citrate. The information provided herein is intended to support experimental work aimed at developing enhanced oral formulations of sildenafil.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of enhanced this compound delivery systems.
Solid Lipid Nanoparticles (SLNs)
Q1: My sildenafil-loaded SLNs show a large particle size and high polydispersity index (PDI). What are the possible causes and solutions?
A1: Large particle size and high PDI in SLN formulations can stem from several factors. A primary cause can be the improper selection of lipids and surfactants, or their concentrations.[1] The homogenization and ultrasonication steps are also critical; insufficient energy input can lead to incomplete particle size reduction.[2]
-
Lipid and Surfactant Selection: Ensure the selected solid lipid has good solubility for this compound. The surfactant concentration is crucial for stabilizing the newly formed nanoparticles and preventing aggregation.[1] Experiment with different surfactant types (e.g., Gelucire 44/14, Pluronic F68) and concentrations to find the optimal ratio for your lipid system.
-
Homogenization and Ultrasonication: The duration and power of both high-shear homogenization and ultrasonication directly impact particle size.[2] Systematically vary these parameters to identify the optimal processing conditions. High shearing forces can lead to an increase in surface free energy, potentially causing particle aggregation if not properly stabilized.[1]
-
Temperature Control: The temperature of the hot homogenization process should be sufficiently above the melting point of the lipid to ensure complete melting and miscibility of the components.
Q2: The entrapment efficiency (EE%) of my sildenafil SLNs is consistently low. How can I improve it?
A2: Low entrapment efficiency is a common challenge, particularly with hydrophilic drugs like this compound when using methods like double emulsion solvent evaporation.[3] Several factors can influence the EE%.
-
Lipid Selection: The choice of lipid is paramount. Lipids with a less perfect crystalline structure can create more space to accommodate the drug.
-
Drug-to-Lipid Ratio: A very high drug-to-lipid ratio can lead to drug expulsion from the lipid matrix upon cooling and recrystallization.[3] Optimizing this ratio is key.
-
pH of the External Phase: The solubility of this compound is pH-dependent, with lower solubility at higher pH.[4] Preparing the SLNs in a buffer system where sildenafil has lower solubility can favor its partitioning into the lipid phase, thereby increasing EE%.[4]
-
Cooling Process: Rapid cooling of the nanoemulsion can lead to the formation of a less ordered lipid matrix, which may enhance drug entrapment.
Q3: My SLN formulation is unstable and shows particle aggregation upon storage. What can I do to improve stability?
A3: Instability and aggregation of SLNs over time can be a significant issue.
-
Zeta Potential: A sufficiently high zeta potential (positive or negative, typically > |30| mV) is crucial for electrostatic stabilization and preventing particle aggregation.[1] The inclusion of a charge-inducing agent, such as stearylamine for a positive charge, can significantly improve stability.[2]
-
Surfactant Choice and Concentration: The surfactant layer on the nanoparticle surface provides steric hindrance, preventing close contact and aggregation. Ensure adequate surfactant concentration to fully cover the nanoparticle surface.
-
Storage Conditions: Store the SLN dispersion at an appropriate temperature (e.g., 4°C) to minimize lipid recrystallization and particle growth.[5]
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Q1: My sildenafil SNEDDS formulation does not form a clear nanoemulsion upon dilution with water; instead, it becomes cloudy or precipitates.
A1: The spontaneous formation of a nanoemulsion is the defining characteristic of a SNEDDS. Failure to do so indicates an imbalance in the formulation components.
-
Component Ratios: The ratio of oil, surfactant, and cosurfactant is critical. Constructing a pseudo-ternary phase diagram is essential to identify the optimal nanoemulsion region for your chosen components.
-
Excipient Selection: The solubility of sildenafil in the chosen oil phase is important. The surfactant should have an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically between 12 and 18 for o/w nanoemulsions) to effectively emulsify the oil phase.
-
Drug Precipitation: this compound may precipitate out if its concentration exceeds the saturation solubility in the resulting nanoemulsion droplets. Ensure the drug load is within the capacity of the system.
Q2: The droplet size of the nanoemulsion formed from my SNEDDS is too large.
A2: While SNEDDS should form nano-sized droplets, various factors can lead to larger particle sizes.
-
Viscosity of the System: A highly viscous SNEDDS formulation may not disperse as readily upon dilution, leading to larger droplet sizes. Adjusting the cosurfactant/surfactant ratio can help modulate viscosity.
-
Surfactant Efficiency: The chosen surfactant may not be efficient enough at reducing the interfacial tension between the oil and aqueous phases. Consider screening different surfactants.
-
Energy Input: While SNEDDS are designed for spontaneous emulsification, gentle agitation is usually required. The method and intensity of agitation can influence the initial droplet size.
Oro-dissolvable Films (ODFs)
Q1: My sildenafil ODFs are brittle and crack easily.
A1: Brittleness in ODFs is often related to the polymer and plasticizer content.
-
Plasticizer Concentration: Insufficient plasticizer (e.g., propylene glycol, glycerin) will result in a rigid and brittle film. Conversely, excessive plasticizer can make the film too soft and sticky. A systematic optimization of the plasticizer concentration is necessary.
-
Polymer Selection: The type of film-forming polymer (e.g., HPMC, PVA) and its molecular weight can affect the mechanical properties of the film. Blending different polymers can sometimes improve film flexibility.
-
Drying Conditions: Over-drying or drying at too high a temperature can remove too much residual moisture, leading to brittleness. Optimize the drying time and temperature.
Q2: The disintegration time of my sildenafil ODF is too long.
A2: Rapid disintegration is a key quality attribute of ODFs.
-
Superdisintegrant: The inclusion of a superdisintegrant (e.g., crospovidone, sodium starch glycolate) is crucial for fast disintegration. The type and concentration of the superdisintegrant should be optimized.
-
Film Thickness: Thicker films will naturally take longer to disintegrate. Aim for the thinnest possible film that still has adequate mechanical strength and drug loading.
-
Polymer Properties: Highly water-soluble polymers will facilitate faster disintegration.
II. Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound poor?
A1: The oral bioavailability of this compound is approximately 40% due to two main factors:
-
Poor Aqueous Solubility: Sildenafil is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[2] This low solubility can limit its dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, sildenafil undergoes significant metabolism in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C9.[4][6] This pre-systemic metabolism reduces the amount of active drug that reaches the systemic circulation.
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: The primary strategies focus on addressing the issues of poor solubility and first-pass metabolism:
-
Nanoparticle-based Systems: Formulations like Solid Lipid Nanoparticles (SLNs) and polymeric nanoparticles (e.g., PLGA nanoparticles) can enhance solubility and dissolution rate due to their small particle size and high surface area.[2][3] They can also protect the drug from degradation in the GI tract and may be absorbed via the lymphatic system, partially bypassing first-pass metabolism.
-
Lipid-Based Formulations: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are mixtures of oils, surfactants, and cosurfactants that form a nanoemulsion upon contact with aqueous fluids in the gut.[7] This increases the solubility and absorption of lipophilic drugs.
-
Oro-dissolvable Films (ODFs): ODFs are designed to disintegrate or dissolve rapidly in the oral cavity.[6] This allows for pre-gastric absorption through the buccal mucosa, which can bypass first-pass metabolism and lead to a faster onset of action.[8]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by converting the drug to an amorphous state.[6]
Q3: How much can the bioavailability of sildenafil be improved with these advanced formulations?
A3: Studies have shown significant improvements in the bioavailability of sildenafil using various advanced formulations. For example, SLN formulations have been reported to enhance bioavailability by more than 1.87-fold compared to conventional tablets.[2] ODFs containing a solid dispersion of sildenafil have demonstrated a bioavailability increase of more than 2.25-fold.[6] The specific improvement depends on the formulation type, composition, and the in vivo model used for evaluation.
III. Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Enhanced this compound Formulations
| Formulation Type | Animal Model | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability (Relative to Control) | Reference |
| Conventional Tablet | Rabbits | 485.3 ± 35.7 | 1152.4 ± 105.2 | 1.0 | [2] |
| Solid Lipid Nanoparticles (SLNs) | Rabbits | 723.8 ± 54.9 | 2154.9 ± 189.4 | >1.87 | [2] |
| Marketed Tablet | Human Volunteers | - | - | 1.0 | [6] |
| Oro-dissolvable Film (ODF) | Human Volunteers | - | - | >2.25 | [6] |
| Commercial Tablet | Rabbits | 3596.4 nM | - | - | [9] |
| Sublingual Tablets | Rabbits | - | - | - | [9] |
| Oral Tablets | Rabbits | - | 1251.14 | 1.0 | [10] |
| Intranasal Microemulsion | Rabbits | - | 1412.42 | 1.13 | [10] |
Note: Direct comparison between studies should be made with caution due to differences in experimental conditions, animal models, and analytical methods.
IV. Experimental Protocols
Preparation of Sildenafil-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
This protocol is adapted from Hosny et al., 2014.[2]
-
Preparation of Lipid Phase: Weigh the required amounts of the solid lipid (e.g., Precirol ATO 5) and this compound. Heat the mixture to a temperature approximately 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing the surfactant (e.g., Gelucire 44/14) and co-surfactant (e.g., phosphatidylcholine). Heat the aqueous phase to the same temperature as the lipid phase.
-
Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a high-shear homogenizer for a specified period (e.g., 10 minutes) to form a coarse pre-emulsion.
-
Ultrasonication: Immediately subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for a defined time (e.g., 15 minutes) to reduce the droplet size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
In Vitro Dissolution Study of Sildenafil Formulations
This protocol is based on standard USP dissolution testing methods.[11][12]
-
Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid or phosphate buffer pH 6.8 to simulate intestinal fluid). Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Place the sildenafil formulation (e.g., a tablet, ODF, or a specific volume of SLN dispersion) into the dissolution vessel.
-
Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study in Rabbits
This protocol is a generalized procedure based on pharmacokinetic studies found in the literature.[2][9][10]
-
Animal Model: Use healthy adult rabbits of a specific strain and weight range. House the animals under standard laboratory conditions and fast them overnight before the experiment, with free access to water.
-
Dosing: Divide the rabbits into groups (e.g., a control group receiving a commercial sildenafil tablet and a test group receiving the experimental formulation). Administer the formulations orally at a specified dose.
-
Blood Sampling: Collect blood samples (e.g., from the marginal ear vein) into heparinized tubes at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of sildenafil and its major metabolites in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control formulation using the formula: (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100%.
V. Visualizations
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. This compound as oral solid lipid nanoparticles: a novel formula with higher bioavailability and sustained action for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, characterization and optimization of this compound loaded PLGA nanoparticles by statistical factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication, appraisal, and transdermal permeation of this compound-loaded nanostructured lipid carriers versus solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical characterization of sildenafil-loaded solid lipid nanoparticle dispersions (SLN) for pulmonary application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Self-Nanoemulsifying System Loaded with this compound and Incorporated within Oral Lyophilized Flash Tablets: Preparation, Optimization, and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation pharmaceuticals: the rise of this compound ODF for the treatment of men with erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. Enhanced Dissolution of this compound Using Solid Dispersion with Hydrophilic Polymers: Physicochemical Characterization and In Vivo Sexual Behavior Studies in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sildenafil Citrate Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sildenafil citrate in aqueous solutions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation, storage, and analysis of this compound aqueous solutions.
1. Precipitation or Cloudiness in Solution
-
Question: Why is my this compound solution precipitating or appearing cloudy?
Answer: The most common reason for this compound precipitation is its pH-dependent solubility. This compound is a weakly basic drug and its solubility significantly decreases as the pH increases.[1][2] In acidic environments (low pH), it is highly soluble, while in neutral to alkaline conditions, its solubility is poor.[1][2]
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your aqueous solution.
-
Adjust pH: If the pH is neutral or alkaline, adjust it to a more acidic range (ideally below pH 5) using a suitable buffer like citrate buffer to enhance solubility.[3][4]
-
Consider Concentration: Ensure the concentration of this compound does not exceed its solubility limit at the given pH and temperature.
-
-
2. Degradation of this compound During Experiments
-
Question: I am observing a loss of this compound concentration over time in my aqueous solution. What could be the cause?
Answer: this compound can degrade under various conditions, including exposure to certain pH levels, light, and oxidizing agents.[5][6]
-
Troubleshooting Steps:
-
pH-Related Degradation: this compound is susceptible to degradation in strongly acidic and alkaline conditions.[5][6] It is relatively stable in weakly acidic to neutral pH. For instance, studies have shown stability in oral suspensions at a pH of around 4 for extended periods.[7][8]
-
Photodegradation: Exposure to UV light can cause degradation.[9][10] It is recommended to protect this compound solutions from light by using amber-colored vials or by covering the containers with aluminum foil.[7]
-
Oxidative Degradation: this compound is sensitive to oxidation.[6][11][12] Avoid using strong oxidizing agents in your formulation. If oxidative degradation is suspected, consider purging the solution with an inert gas like nitrogen.
-
Temperature: While some studies show stability at elevated temperatures for short periods, prolonged exposure to high temperatures can accelerate degradation.[13][14] It is advisable to store stock solutions at controlled room temperature or refrigerated, as indicated by stability studies.[7][15]
-
-
3. Inconsistent Analytical Results (HPLC)
-
Question: My HPLC analysis of this compound is showing variable peak areas or retention times. What should I check?
Answer: Inconsistent HPLC results can stem from issues with the sample preparation, the HPLC method itself, or the stability of the analyte in the analytical mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is controlled and consistent. The retention time of this compound can be sensitive to the mobile phase pH.
-
Sample Diluent: Use a diluent that ensures the stability of this compound. The mobile phase itself is often a good choice for the diluent.
-
Filtration: If you are filtering your samples, ensure that the filter membrane is not adsorbing the drug. A quick validation of the filtration step is recommended.
-
Standard and Sample Stability: this compound solutions can be stable at room temperature for up to 48 hours, but this should be verified for your specific solvent system.[9] Prepare fresh standards and samples if instability is suspected.
-
Column and System Suitability: Regularly check your HPLC system's performance with system suitability tests (e.g., tailing factor, theoretical plates) to ensure consistent chromatographic performance.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's solubility and stability.
Table 1: pH-Dependent Solubility of this compound at 37°C [2]
| pH | Solubility (mg/mL) |
| 1.2 | 37.25 |
| 4.0 | 21.19 |
| 5.0 | 18.53 |
| 6.8 | 0.4 |
| 7.4 | 0.24 |
| 8.0 | 0.22 |
Table 2: Stability of this compound in Aqueous Solution (2.5 mg/mL) over 91 Days [16]
| Storage Condition | Initial Content (%) | Content after 91 Days (%) |
| 5°C ± 3°C (Preservative-free) | 100.75 ± 0.96 | 101.69 ± 1.02 |
| 25°C ± 2°C / 60% RH ± 5% RH (Preservative-free) | 100.75 ± 0.96 | 100.04 ± 0.52 |
| 5°C ± 3°C (With Preservative) | Not specified | 102.97 ± 0.34 |
| 25°C ± 2°C / 60% RH ± 5% RH (With Preservative) | Not specified | 101.86 ± 1.30 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method, based on common parameters found in the literature.[9][13][17]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for good peak shape and resolution from degradation products. A common starting point is a 50:50 (v/v) mixture with a pH adjusted to around 7.0.[13]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
-
-
Standard Solution Preparation:
-
Sample Preparation:
-
Accurately dilute the this compound aqueous solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm nylon filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alphagalileo.org [alphagalileo.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. thaiscience.info [thaiscience.info]
- 7. scielo.br [scielo.br]
- 8. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Physicochemical and Microbiological Stability of the Extemporaneous this compound Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. Stability indicating RP-LC determination of this compound (Viagra) in pure form and in pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize side effects in sildenafil citrate clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting clinical trials with sildenafil citrate. The information is designed to help minimize side effects and address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its side effects?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In the context of erectile dysfunction, sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil increases cGMP levels, enhancing the erectile response to sexual stimulation.[1] However, PDE5 is also present in other tissues, such as the vascular smooth muscle throughout the body. Inhibition of PDE5 in these tissues can lead to vasodilation, which is responsible for common side effects like headache, flushing, and nasal congestion.[2]
Q2: What are the most common adverse reactions observed in this compound clinical trials?
A2: The most frequently reported adverse reactions in clinical trials are generally mild to moderate and transient. These include headache, flushing, dyspepsia, abnormal vision (such as color tinge, blurred vision, or light sensitivity), nasal congestion, back pain, myalgia, nausea, dizziness, and rash.[1][3][4] The incidence of many of these side effects is dose-dependent.[3][4]
Q3: Are there any absolute contraindications for participants in a sildenafil clinical trial?
A3: Yes, there are several absolute contraindications. Sildenafil should not be administered to patients who are concurrently using any form of organic nitrates (e.g., nitroglycerin), as the combination can lead to a dangerous drop in blood pressure.[5][6] It is also contraindicated in patients with a known hypersensitivity to sildenafil or any component of the formulation.[3][7] Additionally, its use is contraindicated in patients for whom sexual activity is inadvisable due to underlying cardiovascular issues, those with severe hepatic impairment, recent history of stroke or myocardial infarction, and individuals with known hereditary degenerative retinal disorders like retinitis pigmentosa.[8]
Q4: How can the risk of cardiovascular side effects be minimized during a trial?
A4: A thorough screening of participants for underlying cardiovascular disease is crucial.[3] Patients with recent serious cardiovascular events (e.g., stroke, myocardial infarction within the last 6 months) or those with unstable angina or severe cardiac failure should be excluded.[5][8] Blood pressure should be monitored, especially when sildenafil is co-administered with antihypertensive medications or alpha-blockers, as there is a risk of hypotension.[6][9] Initiating treatment at a lower dose can also help assess cardiovascular tolerance.
Troubleshooting Guides
Issue 1: Participant reports persistent headache after dosing.
-
Initial Assessment:
-
Confirm the timing and severity of the headache in relation to sildenafil administration.
-
Assess the participant's hydration status, as dehydration can exacerbate headaches.[10]
-
Inquire about the use of alcohol or other vasodilating substances.
-
-
Mitigation Strategies:
-
Hydration: Advise the participant to maintain adequate fluid intake.
-
Analgesics: Over-the-counter pain relievers like acetaminophen may be considered for symptomatic relief, subject to the clinical trial protocol.
-
Dose Reduction: If the headache is recurrent and bothersome, a dose reduction should be considered for subsequent administrations as per the protocol's dose-escalation/de-escalation criteria.[11]
-
Issue 2: Participant experiences visual disturbances (e.g., cyanopsia, blurred vision).
-
Initial Assessment:
-
Characterize the nature, onset, and duration of the visual disturbance. These are typically transient and related to the time of peak plasma concentrations of sildenafil.[5]
-
Rule out any sudden and severe vision loss, which could be a sign of a rare but serious adverse event, Non-Arteritic Anterior Ischemic Optic Neuropathy (NAION).[3]
-
-
Mitigation Strategies:
-
Reassurance: For mild, transient color tinge or blurred vision, reassure the participant that this is a known side effect that is usually not harmful and resolves on its own.
-
Dose Adjustment: Visual disturbances are more common at higher doses.[5] Consider a dose reduction for future administrations.
-
Urgent Referral: If there is any report of sudden vision loss in one or both eyes, the study drug should be stopped immediately, and the participant should be urgently referred to an ophthalmologist.[10]
-
Issue 3: Participant reports dyspepsia or heartburn.
-
Initial Assessment:
-
Inquire about the timing of sildenafil administration in relation to meals. Taking sildenafil with a high-fat meal can delay its absorption and may exacerbate indigestion for some individuals.[11]
-
-
Mitigation Strategies:
-
Administration with Food: Suggest taking the dose with a light meal or on an empty stomach to see if that alleviates the symptom.
-
Antacids: Depending on the study protocol, the use of simple antacids may be permitted.
-
Dose Reduction: If dyspepsia is persistent, a lower dose may be better tolerated.
-
Data Presentation
Table 1: Incidence of Common Adverse Reactions in Fixed-Dose Studies
| Adverse Reaction | Sildenafil 25 mg (N=312) | Sildenafil 50 mg (N=511) | Sildenafil 100 mg (N=506) | Placebo (N=607) |
| Headache | 16% | 21% | 28% | 7% |
| Flushing | 10% | 19% | 18% | 2% |
| Dyspepsia | 3% | 9% | 17% | 2% |
| Abnormal Vision | 1% | 2% | 11% | 1% |
| Nasal Congestion | 2% | 3% | 9% | 2% |
| Back Pain | 3% | 4% | 4% | 2% |
| Myalgia | 2% | 2% | 4% | 1% |
| Nausea | 2% | 3% | 3% | 1% |
| Dizziness | 3% | 4% | 3% | 2% |
| Rash | 1% | 2% | 3% | 1% |
Data adapted from Viagra® (this compound) prescribing information.[3]
Experimental Protocols
Protocol: Flexible-Dose Escalation for Efficacy and Safety Assessment
-
Initial Dosing: All participants begin the treatment period with a starting dose of 50 mg this compound, taken as needed approximately one hour before anticipated sexual activity.[12]
-
First Follow-up (e.g., Week 2):
-
Assess efficacy based on patient-reported outcomes (e.g., International Index of Erectile Function - IIEF).
-
Systematically inquire about all potential adverse events, specifically headache, flushing, dyspepsia, and visual disturbances.
-
-
Dose Adjustment Criteria:
-
Escalation: For participants who tolerate the 50 mg dose well but report insufficient efficacy, the dose may be escalated to 100 mg.[12]
-
Maintenance: Participants who experience satisfactory efficacy and good tolerability with the 50 mg dose should continue on this dose.
-
De-escalation: For participants who experience intolerable side effects at the 50 mg dose, the dose should be reduced to 25 mg.[12]
-
-
Subsequent Follow-ups (e.g., Weeks 4, 8, 12):
-
Continue to monitor efficacy and safety at each visit.
-
Further dose adjustments can be made based on the criteria outlined in step 3. The maximum recommended dosing frequency is once per day.[13]
-
-
Discontinuation: Participants who do not tolerate even the 25 mg dose or who do not achieve sufficient efficacy at the 100 mg dose may be considered for discontinuation from the study treatment. The overall discontinuation rate due to adverse events in clinical studies is low.[12]
Mandatory Visualizations
Caption: Sildenafil's Mechanism of Action Pathway.
Caption: Flexible Dose-Escalation Experimental Workflow.
Caption: Patient Screening and Exclusion Criteria Logic.
References
- 1. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Side-effect profile of this compound (Viagra) in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical update on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Sildenafil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Viagra (sildenafil): Side effects, dosage, how long it lasts, and more [medicalnewstoday.com]
- 12. umb.edu.pl [umb.edu.pl]
- 13. drugs.com [drugs.com]
Technical Support Center: Optimizing Sildenafil Efficacy in Non-Responders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the success rate of sildenafil treatment in experimental settings, particularly in cases of non-response.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving sildenafil and provides actionable steps to identify and resolve them.
Issue 1: Suboptimal or No Response to Sildenafil in an In Vitro Model (e.g., Corpus Cavernosum Strips)
Question: My isolated corpus cavernosum strips show a poor relaxation response to sildenafil. What are the potential causes and how can I troubleshoot this?
Answer:
A suboptimal response in an in vitro setting can stem from several factors related to tissue viability, experimental conditions, and the underlying biology of the tissue sample.
Possible Causes and Troubleshooting Steps:
-
Tissue Viability:
-
Protocol: Ensure proper dissection and handling of the corpus cavernosum tissue to maintain its physiological integrity.[1] The tissue should be immediately placed in ice-cold physiological salt solution (PSS) after harvesting.
-
Verification: Test the viability of the smooth muscle by inducing a contraction with a known vasoconstrictor (e.g., phenylephrine or a high potassium solution) and then inducing relaxation with a direct nitric oxide (NO) donor (e.g., sodium nitroprusside). A robust response to these agents confirms tissue viability.
-
-
Endothelial Integrity:
-
Rationale: Sildenafil's mechanism relies on the nitric oxide (NO) signaling pathway, which is often initiated by endothelial NO synthase (eNOS).[2] Damage to the endothelium during preparation can impair the response.
-
Verification: Assess endothelial function by applying an endothelium-dependent vasodilator like acetylcholine or bradykinin after pre-contraction with phenylephrine. A significant relaxation indicates intact endothelium.[1]
-
-
Inadequate Nitrergic Stimulation:
-
Rationale: Sildenafil enhances the effect of NO but does not directly produce it. In the absence of NO synthase (NOS) activity, sildenafil will have a minimal effect.
-
Solution: Ensure the experimental buffer contains L-arginine, the substrate for NOS. Consider electrical field stimulation (EFS) of nitrergic nerves in the tissue to elicit NO release.
-
-
Experimental Protocol Adherence:
-
Drug Concentration: Verify the concentration and purity of the sildenafil used. Ensure the dose-response curve is adequately covered.
-
Incubation Time: Allow for sufficient pre-incubation time with sildenafil before assessing its effect on agonist-induced contractions.
-
Issue 2: High Variability in Sildenafil Response in Animal Models
Question: I'm observing significant variability in the erectile response to sildenafil in my animal model of erectile dysfunction. How can I reduce this variability?
Answer:
Variability in in vivo studies can be influenced by the animal model itself, surgical procedures, and methods of assessing erectile function.
Possible Causes and Troubleshooting Steps:
-
Animal Model Selection:
-
Consideration: The choice of animal model (e.g., aging, diabetes-induced, nerve injury) will significantly impact the baseline erectile function and response to sildenafil.[3] Ensure the model is appropriate for the research question.
-
Standardization: Use animals of the same age, weight, and genetic background. House animals under standardized conditions (light-dark cycle, temperature, diet).
-
-
Surgical Technique:
-
Anesthesia:
-
Impact: The type and depth of anesthesia can affect cardiovascular parameters and autonomic nervous system activity, thereby influencing erectile function. Use a consistent anesthetic regimen.
-
-
Outcome Measures:
-
Objective Assessment: Rely on objective measures like the ratio of intracavernous pressure to mean arterial pressure (ICP/MAP) rather than subjective visual assessments of erection.[3]
-
Baseline Measurement: Establish a stable baseline of erectile function before drug administration to account for individual differences.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular reasons for sildenafil non-response at the cellular level?
A1: Sildenafil non-response can be attributed to several factors within the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway:
-
Insufficient NO Bioavailability: This can result from decreased expression or activity of endothelial nitric oxide synthase (eNOS) or neuronal nitric oxide synthase (nNOS), or increased scavenging of NO by reactive oxygen species.[4]
-
Impaired Guanylate Cyclase (GC) Activity: Reduced sensitivity of soluble guanylate cyclase (sGC) to NO will lead to diminished cGMP production.
-
Downstream Signaling Defects: Alterations in the function of cGMP-dependent protein kinase G (PKG) or the ion channels it regulates can prevent smooth muscle relaxation despite adequate cGMP levels.
-
High Phosphodiesterase 5 (PDE5) Expression or Activity: While sildenafil inhibits PDE5, exceptionally high levels of the enzyme may require higher concentrations of the inhibitor for a therapeutic effect.
-
Structural Changes in the Corpus Cavernosum: An increase in collagen deposition and a decrease in smooth muscle content, as seen in some pathologies, can physically impede the vasodilation required for an erection.[5]
Q2: How can the efficacy of sildenafil be enhanced in experimental non-responder models?
A2: Several strategies can be investigated to improve sildenafil's effectiveness:
-
Combination Therapy:
-
NO Donors: Co-administration with an NO donor (e.g., L-arginine, sodium nitroprusside) can directly increase the substrate for the pathway sildenafil modulates.
-
Guanylate Cyclase Activators/Stimulators: These compounds can directly stimulate cGMP production, bypassing the need for NO.
-
Alpha-Adrenoceptor Antagonists: Drugs like doxazosin can reduce the contractile tone of the corpus cavernosum, making it more responsive to the relaxant effects of sildenafil-induced cGMP accumulation.[6]
-
Testosterone: In cases of androgen deficiency, testosterone supplementation may restore the expression of key enzymes in the erectile pathway, including PDE5 and NOS.[7]
-
-
Dose Escalation: In some instances, a lack of response may be due to an insufficient concentration of sildenafil to adequately inhibit PDE5. Carefully controlled dose-escalation studies can determine if a higher dose elicits a response.[8][9] Increasing the sildenafil dose from 50 mg to 100 mg has been shown to improve erection hardness and successful intercourse rates.[10] In some cases, doses up to 200 mg have been explored, though this may be associated with a higher incidence of adverse effects.[8][11]
Q3: What are the key considerations for designing a clinical trial to test a strategy for overcoming sildenafil non-response?
A3: A well-designed clinical trial is crucial for evaluating new strategies. Key considerations include:
-
Clear Definition of "Non-Responder": Establish a precise definition of a non-responder based on a standardized measure, such as the International Index of Erectile Function (IIEF) score, after an adequate trial of the maximum tolerated dose of sildenafil.[12][13][14]
-
Appropriate Control Group: The study should be randomized and placebo-controlled to minimize bias.
-
Standardized Outcome Measures: Utilize validated questionnaires like the IIEF and the Sexual Encounter Profile (SEP) to assess efficacy.[12][13]
-
Inclusion and Exclusion Criteria: Clearly define the patient population, including the etiology of their erectile dysfunction and any comorbidities.
-
Washout Period: If patients have been on other treatments, a suitable washout period should be implemented.
-
Safety Monitoring: Closely monitor for adverse events, especially when testing combination therapies.
Data Presentation
Table 1: Efficacy of Sildenafil Dose Escalation in Previous Non-Responders
| Study/Parameter | Sildenafil Dose | Responder Rate | Notes |
| McMahon (2002)[11] | 200 mg | 24.1% | Previous non-responders to lower doses. Higher incidence of adverse effects noted. |
| Flexible-dose study[10] | 50 mg to 100 mg | 88% of initial 50mg users increased to 100mg for improved efficacy. | 98% of those who increased to 100mg remained on the higher dose. |
Table 2: Combination Therapies for Sildenafil Non-Responders
| Combination Therapy | Study Population | Key Findings | Reference |
| Sildenafil + Doxazosin | Sildenafil non-responders | Significantly higher mean IIEF score post-treatment compared to sildenafil + placebo. | [6] |
| Sildenafil + Alfuzosin | Patients with LUTS and ED | Greatest increase in IIEF scores in the combination arm (58.6% improvement). | [6] |
| Sildenafil + Intraurethral Alprostadil | Failed both monotherapies | Erectile function domain of IIEF significantly higher with combination therapy. | [6] |
| Sildenafil + Intracavernosal Injection (ICI) | Chronic ED patients who failed ICI | 48% of ICI non-responders responded to the dual therapy. | [6] |
| Sildenafil + Testosterone Gel | Hypogonadal sildenafil non-responders | Significant improvement in erectile function after combination therapy. | [6] |
Experimental Protocols
Protocol 1: Isometric Tension Studies of Corpus Cavernosum
Objective: To assess the direct relaxant effect of sildenafil on pre-contracted corpus cavernosum smooth muscle strips.
Methodology:
-
Tissue Preparation: Human or animal corpus cavernosum tissue is dissected into strips (e.g., 2 x 2 x 8 mm).[1]
-
Mounting: Strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2. The strips are connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).
-
Viability Check: The viability of the strips is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl) or an alpha-agonist like phenylephrine.
-
Pre-contraction: A stable contraction is induced with an appropriate agonist (e.g., phenylephrine).
-
Sildenafil Application: Once a stable plateau of contraction is reached, sildenafil is added to the bath in a cumulative concentration-dependent manner.
-
Data Recording: The relaxation response is recorded as a percentage decrease from the pre-contracted tone.[15]
Protocol 2: Measurement of cGMP Levels in Penile Tissue
Objective: To quantify the effect of sildenafil on cGMP levels in penile tissue.
Methodology:
-
Tissue Homogenization: Penile tissue samples are snap-frozen in liquid nitrogen and then homogenized in an appropriate buffer (e.g., trichloroacetic acid or a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).
-
Centrifugation: The homogenate is centrifuged to pellet the protein.
-
Extraction: The supernatant containing cGMP is collected.
-
Quantification: cGMP levels are measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[16][17]
-
Normalization: The cGMP concentration is normalized to the total protein content of the tissue sample, which can be determined using a standard protein assay (e.g., Bradford or BCA assay).
Protocol 3: Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)
Objective: To non-invasively assess endothelial function, a key factor in sildenafil response.
Methodology:
-
Baseline Measurement: The diameter of the brachial artery is measured using a high-resolution ultrasound system.[18][19]
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 200-250 mmHg) for 5 minutes to induce ischemia.[18][19]
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release NO. The brachial artery diameter is continuously monitored for several minutes.
-
FMD Calculation: The maximum diameter of the brachial artery after cuff release is measured. FMD is expressed as the percentage change in diameter from baseline. A dilation of less than 7% may indicate endothelial dysfunction.[18]
-
Nitroglycerin-Induced Dilation (Optional): After a rest period, sublingual nitroglycerin can be administered to assess endothelium-independent vasodilation, which reflects the health of the vascular smooth muscle.[18]
Mandatory Visualizations
Caption: Sildenafil's mechanism of action in the NO/cGMP pathway.
Caption: A logical workflow for troubleshooting sildenafil non-response.
References
- 1. Isometric tension recording in isolated Corpus cavernosum [bio-protocol.org]
- 2. youtube.com [youtube.com]
- 3. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of neuronal nitric oxide synthase (nNOS) in human penis: a potential role of reduced neuronally-derived nitric oxide in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sildenafil non-responders: haemodynamic and morphometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Quantify Penile Corpus Cavernosum Structures with Histomorphometry: Comparison of Two Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. auajournals.org [auajournals.org]
- 9. Effect of phosphodiesterase-5 inhibitor, sildenafil (Viagra), in animal models of airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Combination Therapies vs Monotherapy for Erectile Dysfunction: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. The international index of erectile function (IIEF): a multidimensional scale for assessment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. baus.org.uk [baus.org.uk]
- 15. Testosterone Induces Relaxation of Human Corpus Cavernosum Tissue of Patients With Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4. Cyclic guanosine monophosphate (cGMP) level measurement [bio-protocol.org]
- 17. cGMP concentration determination [bio-protocol.org]
- 18. radiopaedia.org [radiopaedia.org]
- 19. Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Sildenafil Citrate Analysis in Pharmaceutical Dosage Forms
This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of sildenafil citrate in pharmaceutical dosage forms. The information is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of different experimental approaches and their performance.
Experimental Protocols
Detailed methodologies for three distinct, validated reversed-phase HPLC (RP-HPLC) methods are presented below. These methods have been selected from peer-reviewed publications and offer a range of chromatographic conditions.
Method 1: Isocratic RP-HPLC with Phosphate Buffer/Acetonitrile Mobile Phase
This method provides a rapid analysis with a total run time of under 10 minutes.
-
Chromatographic System : Shimadzu LC-2010 system equipped with an LC-20AT pump, DGU-20A5 degasser, SPD-M20A Diode Array Detector, and SIL-20AC autosampler[1].
-
Stationary Phase : Hypersil BDS-C18 column (125 x 4 mm i.d., 5 µm particle size)[1].
-
Mobile Phase : A mixture of 20 mM phosphate buffer (pH 2.8) and acetonitrile in a 71:29 (v/v) ratio[1].
-
Flow Rate : 1.5 mL/min[1].
-
Detection : UV detection at 285 nm[1].
-
Temperature : Column oven at 25°C and autosampler at 4°C[1].
Method 2: Isocratic RP-HPLC with Acetonitrile/Phosphate Buffer Mobile Phase
This method utilizes a different mobile phase composition and pH, offering an alternative separation strategy.
-
Chromatographic System : An RP-HPLC system with UV detection[2][3].
-
Stationary Phase : Inertsil C18 column (150 mm x 4.6 mm, 5 µm particle size)[2][3].
-
Mobile Phase : A mixture of acetonitrile and phosphate buffer in a 70:30 (v/v) ratio, with the pH adjusted to 7.0[2][3].
Method 3: Isocratic RP-HPLC with a Lower Acetonitrile Ratio
This method employs a mobile phase with a lower proportion of organic solvent, which can influence retention and selectivity.
-
Chromatographic System : An RP-HPLC system with a PDA detector[4].
-
Stationary Phase : Symmetry C18 column (250 x 4.6mm, 5µ particle size)[4].
-
Mobile Phase : A mixture of acetonitrile and phosphate buffer in a 35:65 (v/v) ratio[4].
-
Flow Rate : 1.0 mL/min[4].
-
Detection : PDA detection at 230 nm[4].
Data Presentation: Comparison of Validation Parameters
The following table summarizes the key validation parameters for the three described HPLC methods, allowing for a direct comparison of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 2 - 100 µg/mL | 0.1 - 30 µg/mL | 5 - 150 µg/mL |
| Correlation Coefficient (R²) | 0.9994[1] | 0.999[2][3] | 0.999[4] |
| Accuracy (% Recovery) | 99.74% - 100.88%[1] | 99.15% - 101.85%[2][3] | 99.7% - 104.1%[4] |
| Precision (Intra-day %RSD) | Not Specified | 0.13% - 1.56%[2][3] | 99.3% (as % accuracy)[4] |
| Precision (Inter-day %RSD) | Not Specified | 0.30% - 1.60%[2][3] | 99.9% (as % accuracy)[4] |
| Limit of Detection (LOD) | 9.2 ng/mL[1] | 1.70 ng/mL | 30 ng/mL (0.03 µg/ml)[4] |
| Limit of Quantitation (LOQ) | 27.2 ng/mL[1] | 5.40 ng/mL | 100 ng/mL (0.1 µg/ml)[4] |
| Retention Time (min) | Not Specified | ~4.09[2][3] | ~6.74[4] |
Visualizations
The following diagrams illustrate the general workflow for HPLC method validation and a logical comparison of the key performance characteristics of the discussed methods.
Caption: General workflow for HPLC method validation.
Caption: Comparison of key characteristics of the HPLC methods.
References
A Comparative Guide to the Bioequivalence of Generic Sildenafil Citrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of generic sildenafil citrate formulations with the reference product, Viagra®. The data and protocols presented are compiled from various clinical studies to offer an objective overview for researchers, scientists, and professionals in drug development.
Executive Summary
Numerous studies have demonstrated that generic this compound formulations, including film-coated tablets, orodispersible films, and chewable tablets, are bioequivalent to the reference product, Viagra®. These studies, conducted in healthy adult male volunteers, show that the rate and extent of absorption of sildenafil from generic formulations are comparable to that of the brand-name drug. The key pharmacokinetic parameters, namely the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), consistently fall within the widely accepted bioequivalence range of 80% to 125%, as stipulated by regulatory agencies like the FDA and EMA.[1][2]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters from several bioequivalence studies comparing different generic this compound formulations to the reference product (Viagra®).
Table 1: Bioequivalence of this compound 50 mg Film-Coated Tablets
| Formulation | Cmax (ng/mL) | AUC(0-last) (ng·h/mL) | AUC(0-∞) (ng·h/mL) | 90% CI for Cmax | 90% CI for AUC(0-last) | 90% CI for AUC(0-∞) |
| Test (Generic) | - | - | - | 109.227% | 99.656% | 99.806% |
| Reference (Viagra®) | - | - | - | (within 80-125%) | (within 80-125%) | (within 80-125%) |
Data from a study on 50 mg film-coated tablets.[1]
Table 2: Bioequivalence of this compound 100 mg Chewable Tablets vs. Film-Coated Tablets
| Formulation | Cmax (ng/L) | AUC(last) (h·ng/L) | Geometric Mean Ratio (90% CI) for Cmax | Geometric Mean Ratio (90% CI) for AUC(last) |
| Test (Chewable) | 1068.69 ± 458.25 | 3580.59 ± 1680.29 | 0.933 (0.853–1.021) | 1.034 (0.969–1.108) |
| Reference (Viagra®) | 1146.84 ± 501.70 | 3406.35 ± 1452.31 | - | - |
Values are presented as mean ± standard deviation.[3][4]
Table 3: Bioequivalence of this compound 50 mg Orodispersible Film (ODF) vs. Film-Coated Tablets (FCT)
| Comparison | Geometric Mean Ratio (90% CI) for Cmax | Geometric Mean Ratio (90% CI) for AUC |
| ODF with water vs. FCT | 1.02 (94.91–108.78) | 1.09 (104.49–113.21) |
| ODF without water vs. FCT | 1.02 (95.47–109.36) | 1.06 (103.42–108.40) |
These studies concluded that the orodispersible film is bioequivalent to the film-coated tablet, both with and without water.[2][5][6]
Experimental Protocols
The following sections detail the typical methodologies employed in the bioequivalence studies of this compound.
Study Design
The standard design for a sildenafil bioequivalence study is a randomized, open-label, single-dose, two-period, two-sequence crossover study.[3][7][8]
-
Participants: Healthy adult male volunteers, typically between 18 and 55 years of age.[3][9]
-
Conditions: Studies are generally conducted under fasting conditions, as this is considered the most sensitive approach for detecting potential differences between formulations.[6][10]
-
Washout Period: A washout period of at least one to seven days separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[2][6][8]
Blood Sampling and Pharmacokinetic Analysis
Venous blood samples are collected at predefined time points before and after drug administration, typically up to 24 hours post-dose.[3][6][9] Plasma is separated by centrifugation and stored frozen until analysis. The plasma concentrations of sildenafil and its active metabolite, N-desmethylsildenafil, are determined using a validated bioanalytical method.
The key pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve extrapolated to infinity.
Bioanalytical Method: HPLC-MS/MS
A common and robust method for the quantification of sildenafil in plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[4]
1. Sample Preparation:
-
Liquid-Liquid Extraction: Plasma samples are typically alkalinized, and then sildenafil and an internal standard (e.g., rofecoxib) are extracted using an organic solvent like diethyl ether.
-
Solid-Phase Extraction: Alternatively, a 96-well solid-phase extraction can be employed for higher throughput.[4]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is used as the mobile phase in an isocratic or gradient elution.
-
Detection: Mass spectrometry is used for detection, providing high sensitivity and selectivity.
3. Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, recovery, and stability.[2] The linear range for sildenafil in plasma is typically established between 10 to 1000 ng/mL.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for a Bioequivalence Study
Caption: Typical workflow of a sildenafil bioequivalence study.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an HPLC-UV method for simultaneous determination of sildenafil and tramadol in biological fluids: Application to drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 4. Bioequivalence Studies of this compound Orodispersible Film Administered with and without Water vs ViagraⓇ Film-Coated Tablets in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Bioequivalence study of a new sildenafil 100 mg orodispersible film compared to the conventional film-coated 100 mg tablet administered to healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. staff-beta.najah.edu [staff-beta.najah.edu]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Determination of Sildenafil Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of sildenafil citrate, the active pharmaceutical ingredient in Viagra®. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry (UV-Vis), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented is collated from various scientific studies to aid in the selection of the most appropriate method for specific research, quality control, or bioanalytical applications.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and speed. The following table summarizes the key performance parameters of different analytical techniques for this compound determination, providing a basis for objective comparison.
| Parameter | HPLC-UV [1][2][3][4] | UV-Vis Spectrophotometry [5][6][7][8][9] | HPTLC [10][11] | LC-MS/MS [12][13][14] |
| Linearity Range | 5 - 150 µg/mL | 5 - 50 µg/mL | 150 - 1200 ng/spot | 2 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | ~1.60 - 2.40 µg/mL | 75 - 210 ng/spot | 0.2 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | ~2.0 µg/mL | 240 - 450 ng/spot | 0.5 ng/mL |
| Accuracy (% Recovery) | 99.7 - 104.1% | Not consistently reported | 98.2 - 100.6% | >87% |
| Precision (%RSD) | Intra-day: <1%, Inter-day: <1% | Intra-day: <2%, Inter-day: <1% | Not consistently reported | Intra-day: <10%, Inter-day: <14% |
| Selectivity | High | Low to Moderate | Moderate to High | Very High |
| Instrumentation Cost | Moderate | Low | Moderate | High |
| Analysis Time per Sample | 5 - 10 min | < 5 min | > 15 min (for plate development) | 5 - 10 min |
| Primary Application | Routine quality control, formulation analysis, bioanalysis | Bulk drug and simple formulation analysis | Screening, semi-quantitative analysis, impurity profiling | Bioanalysis (trace levels), metabolite identification |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and represent common practices.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine analysis of this compound in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), a UV detector, and an autosampler.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution, such as 0.2 M ammonium acetate or potassium phosphate, in varying ratios (e.g., 35:65 v/v).[1][3] The pH is typically adjusted to be between 3.0 and 6.8.[1][2]
-
Detection: UV detection at a wavelength between 230 nm and 295 nm.[1][6]
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: Tablets are crushed, and a portion of the powder is accurately weighed and dissolved in the mobile phase. The solution is then filtered through a 0.45 µm filter before injection.[3] For plasma samples, a liquid-liquid extraction or solid-phase extraction is typically required.[2]
UV-Visible Spectrophotometry
This is a simpler and more cost-effective method suitable for the analysis of sildenafil in bulk and simple dosage forms.
-
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound, typically found around 228 nm or 295 nm.[6][7]
-
Standard Preparation: A stock solution of this compound is prepared in the chosen solvent and diluted to prepare a series of concentrations for the calibration curve.
-
Sample Preparation: A known weight of powdered tablets is dissolved in the solvent, sonicated, and then diluted to a suitable concentration. The solution is filtered before measurement.[6]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers the advantage of analyzing multiple samples simultaneously and is useful for screening and stability studies.
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[15]
-
Mobile Phase: A mixture of solvents such as chloroform, methanol, and diethylamine in a ratio of 90:10:1 (v/v/v).[15]
-
Application: A specific volume of the standard and sample solutions is applied as bands onto the HPTLC plate.
-
Development: The plate is developed in a chamber saturated with the mobile phase.
-
Detection: The developed plate is dried and scanned densitometrically at a wavelength of 305 nm.[15]
-
Standard and Sample Preparation: Similar to HPLC, with the final solvent being suitable for application on the TLC plate (e.g., methanol).[15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, making it ideal for the determination of this compound in complex matrices like biological fluids.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Chromatographic Conditions: Similar to HPLC, often with a gradient elution to achieve better separation.
-
Mass Spectrometric Detection: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for sildenafil are monitored.
-
Internal Standard: An internal standard (e.g., a deuterated analog of sildenafil or another compound with similar properties) is typically used to improve accuracy and precision.[12][16]
-
Sample Preparation: Requires extensive sample clean-up, often involving protein precipitation followed by liquid-liquid or solid-phase extraction, especially for biological samples.[12][16]
Cross-Validation Workflow
A logical workflow for the cross-validation of these analytical methods is crucial to ensure the reliability and comparability of the results. The following diagram illustrates a typical cross-validation process.
Caption: Workflow for cross-validation of analytical methods.
This guide provides a foundational comparison of analytical methods for this compound determination. For the most rigorous cross-validation, it is recommended to perform these analyses in a single laboratory using the same batch of standards and samples to minimize inter-laboratory variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an HPLC method for this compound analysis in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. thaiscience.info [thaiscience.info]
- 5. jfda-online.com [jfda-online.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. bepls.com [bepls.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. lawdata.com.tw [lawdata.com.tw]
- 14. faa.gov [faa.gov]
- 15. akjournals.com [akjournals.com]
- 16. HPLC-MS for the determination of this compound (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating RP-HPLC Methods for Sildenafil Citrate
This guide provides a detailed comparison of various validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of sildenafil citrate. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound in bulk drug and pharmaceutical formulations.
Experimental Protocols
A typical stability-indicating RP-HPLC method for this compound involves subjecting the drug to various stress conditions to induce degradation. The developed chromatographic method is then validated to ensure it is specific, accurate, precise, linear, and robust for the quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. These studies involve exposing this compound to a variety of stress conditions as outlined below:
-
Acid Hydrolysis: The drug sample is treated with an acid solution (e.g., 1N HCl or 5N HCl) and may be refluxed or heated (e.g., at 80°C) for a specific duration (e.g., 5 to 46 hours) to induce degradation.[1][2][3]
-
Alkaline Hydrolysis: The drug sample is subjected to a basic solution (e.g., 1N NaOH or 5N NaOH) and may be heated (e.g., at 80°C) or refluxed for a defined period (e.g., 5 hours) to observe degradation.[1][2]
-
Oxidative Degradation: The drug's stability against oxidation is tested by treating it with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or with heating for a specified time (e.g., 3 to 24 hours).[1][2][4] Sildenafil has been shown to be particularly susceptible to oxidative degradation.[1][4][5]
-
Thermal Degradation: To assess thermal stability, the solid drug substance is exposed to high temperatures (e.g., 105-110°C) in an oven for an extended period (e.g., 24 hours).[1][2]
-
Photolytic Degradation: The drug's sensitivity to light is evaluated by exposing the solid drug to UV light (e.g., at 254 nm) or daylight for a specific duration (e.g., 24 hours).[1][2]
Methodology and Performance Comparison
Several RP-HPLC methods have been developed and validated for the determination of this compound. The following tables summarize the chromatographic conditions and validation parameters from various studies, offering a comparative overview.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2[6][7] | Method 3[4] | Method 4[8] | Method 5[9] |
| Column | Inertsil C18 (150 x 4.6 mm, 5 µm) | Inertsil C18 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm) | Symmetry C18 (250 x 4.6 mm, 5 µm) | LiChrospher C18 (250 x 4.6 cm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (70:30, v/v), pH 7.0 | Acetonitrile:Phosphate Buffer (70:30, v/v), pH 7.0 | 0.2 M Ammonium Acetate Buffer:Acetonitrile (40:60, v/v), pH 7.0 | Acetonitrile:Phosphate Buffer (35:65, v/v) | Water:Acetonitrile (48:52, v/v) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 228 nm | 228 nm | 240 nm | 230 nm | 245 nm |
| Retention Time | 4.087 min | 4.087 min | ~5 min | 6.74 ± 0.05 min | Not specified |
Table 2: Comparison of Validation Parameters
| Parameter | Method 1[6][7] | Method 2[4] | Method 3[8] | Method 4[10] | Method 5 |
| Linearity Range | 0.1-30 µg/mL | 0.5-500 µg/mL | 5-150 µg/mL | 0.1–6 μg/ml | 0.05-7.5 µg/mL[9] |
| Correlation Coefficient (R²) | 0.999 | 1.0 | 0.999 | 0.9996 | Not specified |
| Accuracy (% Recovery) | 99.15-101.85% | 99.5% | 99.7-104.1% | Not specified | Not specified |
| Precision (% RSD) | Intra-day: 0.13-1.56%, Inter-day: 0.30-1.60% | Intra-day: 0.5-1.0%, Inter-day: 1.1% | Intra-day: 99.3%, Inter-day: 99.9% (as % assay) | Not specified | Not specified |
| LOD | 1.80 ng/mL (in plasma) | 1.30 ng/mL | 0.03 µg/mL | Not specified | Not specified |
| LOQ | 5.60 ng/mL (in plasma) | 6.10 ng/mL | 0.1 µg/mL | 0.16 μg/ml (in plasma) | Not specified |
Alternative Analytical Methods
While RP-HPLC is a widely used and robust technique for the analysis of this compound, other methods have also been reported. These include:
-
UV-Visible Spectrophotometry: A simpler and more cost-effective method, though it may lack the specificity of HPLC, especially in the presence of impurities or degradation products.[11]
-
Ultra-High Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity, making it suitable for bioanalytical studies and the identification of unknown degradation products.[12]
-
Electrochemical Methods: Techniques like potentiometry and voltammetry have also been explored for the determination of this compound.[13]
Visualizing the Workflow and Method Validation
The following diagrams illustrate the typical workflow for a stability-indicating RP-HPLC method validation and the logical relationship between the validation parameters.
References
- 1. asianpubs.org [asianpubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tsijournals.com [tsijournals.com]
- 4. thaiscience.info [thaiscience.info]
- 5. repositorio.ufmg.br [repositorio.ufmg.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating RP-LC determination of this compound (Viagra) in pure form and in pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of RP-HPLC method for this compound in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Bioequivalence Studies of this compound Orodispersible Film Administered with and without Water vs ViagraⓇ Film-Coated Tablets in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Sildenafil citrate versus estrogen as adjuvant therapy for unexplained infertility.
In the landscape of assisted reproductive technologies, adjuvant therapies play a crucial role in optimizing outcomes for couples with unexplained infertility. Among these, sildenafil citrate and estrogen have emerged as potential agents to improve endometrial receptivity and pregnancy rates. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental applications.
Executive Summary
Both this compound and estrogen aim to improve endometrial thickness and uterine blood flow, which are critical for successful embryo implantation. Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, enhances the effects of nitric oxide (NO) to induce vasodilation.[1][2] Estrogen, on the other hand, directly stimulates the proliferation of the endometrial lining.[3][4] Clinical studies present a mixed but insightful picture. While some evidence suggests estrogen may lead to a greater increase in endometrial thickness, other studies indicate that sildenafil may be associated with higher clinical pregnancy rates.[2][5][6] The choice of adjuvant therapy may depend on the specific patient profile, including the duration of infertility.[5][7]
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from key clinical trials comparing this compound and estrogen as adjuvant therapies for unexplained infertility, often in conjunction with clomiphene citrate (CC) for ovulation induction.
Table 1: Endometrial Thickness (mm)
| Study | This compound Group (Mean ± SD or Median) | Estrogen Group (Mean ± SD or Median) | Control Group (Mean ± SD or Median) | P-value |
| Al-Sunaidi et al. (2024)[6] | Not Significantly Different | Not Significantly Different | - | - |
| El-Gergawy et al. (2023)[5] | 7.5 ± (SD not provided) | 8.5 ± (SD not provided) | 7.2 ± (SD not provided) | 0.0004 |
| Sarhan et al. (2023)[7][8] | 8.0 | - | 7.0 | <0.01 |
| El-Shourbagy et al. (2021)[9] | Statistically significant increase | - | - | - |
| Mangal & Mehirishi[10] (as cited in El-Shourbagy et al., 2021[9]) | 5.42 | 5.76 | - | Not Significant |
| Unnamed Study (2024)[11] | Not Significantly Different | Not Significantly Different |
Table 2: Clinical Pregnancy Rate (%)
| Study | This compound Group | Estrogen Group | Control Group | P-value |
| Al-Sunaidi et al. (2024)[6][12] | 28.92% | 20.83% | - | 0.04 |
| El-Gergawy et al. (2023)[5][13] | 46% | 58% | 27% | 0.005 |
| Unnamed Study (2024)[14] | Significantly Higher | - | - | 0.04 |
| Sarhan et al. (2023)[7] | Increased (not statistically significant) | - | - | Not Significant |
Table 3: Ovulation Rate and Follicle Number
| Study | Parameter | This compound Group | Estrogen Group | Control Group | P-value |
| El-Gergawy et al. (2023)[2] | Ovulation Rate | Significantly Higher | - | - | <0.05 |
| El-Gergawy et al. (2023)[2] | Number of Follicles | - | Significantly Higher | - | <0.05 |
| Unnamed Study (2024)[11] | Ovulation Rate | Significantly Higher | - | 0.002 | |
| Unnamed Study (2024)[11] | Number of Graafian Follicles | Not Significantly Different | - |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for understanding the evidence base.
Representative Clinical Trial Protocol
A common study design is a prospective, randomized controlled trial.[8][10][12]
-
Patient Population: Women diagnosed with unexplained infertility.[8][10][12] Key inclusion criteria often include age between 18-40 years, regular menstrual cycles, a normal uterine cavity, at least one patent fallopian tube, and a male partner with a normal semen analysis.[15]
-
Treatment Arms:
-
Sildenafil Group: Patients typically receive clomiphene citrate (e.g., 100 mg/day from day 3 to 7 of the menstrual cycle) followed by oral or vaginal this compound (e.g., 25 mg twice daily from day 8 to 12).[10][12]
-
Estrogen Group: Patients receive clomiphene citrate with the same protocol, followed by oral estradiol valerate (e.g., 2 mg twice daily from day 8 to 12).[5][12]
-
Control Group: Patients may receive clomiphene citrate alone.[5]
-
-
Monitoring and Outcome Measures:
-
Transvaginal ultrasound is used to assess endometrial thickness, the number of mature follicles, and ovulation.[8][10]
-
Pregnancy is typically assessed via a beta-hCG blood test two weeks after ovulation, followed by an ultrasound to confirm a clinical pregnancy (presence of a fetal heartbeat).[8]
-
The Applebaum score, a uterine biophysical profile, may also be used to assess endometrial receptivity.[6][12]
-
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound enhances uterine blood flow by inhibiting phosphodiesterase type 5 (PDE5).[1][2] This leads to an accumulation of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation in the uterine arteries.[1][2][16] Improved blood flow is thought to support endometrial growth and receptivity.[1] Additionally, sildenafil may modulate the immune environment by decreasing the activity of local natural killer (NK) cells and upregulating factors like vascular endothelial growth factor (VEGF) and leukemia inhibitory factor (LIF), which are crucial for implantation.[1][17]
This compound's Mechanism of Action
Estrogen Signaling Pathway
Estrogen is fundamental for the proliferation of the endometrial lining during the preovulatory phase.[4] It acts by binding to estrogen receptors (ERα and ERβ) in the cytoplasm.[18] This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes crucial for implantation.[18] This process thickens the uterine lining, preparing it for embryo implantation.[19] Progesterone receptors are also upregulated by estrogen, priming the endometrium for the secretory phase.[4]
Estrogen's Mechanism of Action
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing this compound and estrogen in women with unexplained infertility.
Clinical Trial Workflow Diagram
Adverse Effects
Both treatments are generally well-tolerated, but some side effects have been reported.
-
This compound: The most commonly reported side effect is headache.[5][7][8] Other potential side effects include feeling sick, indigestion, and dizziness.[20]
-
Estrogen: Common side effects can include bloating, mood swings, breast tenderness, and nausea.[3][19][21] More serious but rare risks associated with hormone therapy include blood clots.[3][21]
In a comparative study, the distribution of all side effects was not statistically different between the sildenafil, estrogen, and control groups.[5]
Conclusion
The decision to use this compound or estrogen as an adjuvant therapy in unexplained infertility requires careful consideration of the available evidence. While one study suggests that oral estrogen combined with clomiphene citrate can improve endometrial thickness and increase pregnancy rates, particularly in cases of shorter infertility duration, other research indicates that sildenafil may lead to a better uterine biophysical profile and a higher clinical pregnancy rate.[2][5][6][13] Sildenafil may also offer benefits in terms of ovulation rate.[2][11]
Further large-scale, rigorously designed randomized controlled trials are needed to definitively establish the superiority of one agent over the other and to identify patient populations that would benefit most from each therapy. The choice of treatment should be individualized based on a thorough evaluation of the patient's clinical profile and a discussion of the potential benefits and risks.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Comparative Evaluation of this compound and Estrogen as an Adjuvant Therapy for Treatment of Unexplained Infertility in Women [mdpi.com]
- 3. Hormone Therapy and Fertility | University of Utah Health [healthcare.utah.edu]
- 4. Endometrial Receptivity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of this compound and Estrogen as an Adjuvant Therapy for Treatment of Unexplained Infertility in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Adding Sildenafil Versus Estradiol to Clomiphene Citrate on the Applebaum Score and Pregnancy Rate in Patients With Unexplained Infertility: A Double-Blind Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Oral this compound: a potential approach for improvement of endometrial thickness and treatment of unexplained infertility in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annalsofrscb.ro [annalsofrscb.ro]
- 10. A randomized clinical trial of sildenafil plus clomiphene citrate to improve the success rate of ovulation induction in patients with unexplained infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effectiveness of this compound and estradiol valerate as adjuvants during clomiphene citrate-assisted ovarian stimulation cycles in patients with unexplained infertility: a double-blind randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Adding Sildenafil Versus Estradiol to Clomiphene Citrate on the Applebaum Score and Pregnancy Rate in Patients With Unexplained Infertility: A Double-Blind Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of this compound and Estrogen as an Adjuvant Therapy for Treatment of Unexplained Infertility in Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Letrozole, Gonadotropin, or Clomiphene for Unexplained Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. researchgate.net [researchgate.net]
- 18. google.com [google.com]
- 19. conceiveabilities.com [conceiveabilities.com]
- 20. About sildenafil (Viagra) - NHS [nhs.uk]
- 21. fertilitysa.com [fertilitysa.com]
Safety Operating Guide
Proper Disposal of Sildenafil Citrate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and management. For researchers, scientists, and drug development professionals, understanding the proper procedures for disposing of Sildenafil Citrate is essential not only for regulatory compliance but also for minimizing environmental impact and preventing potential misuse. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies. The primary agencies in the United States are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The EPA, through the Resource Conservation and Recovery Act (RCRA), sets forth regulations for the management of hazardous waste, while the DEA oversees the disposal of controlled substances.[1][3] It is crucial to adhere to both federal and any state-specific regulations.
Characterizing this compound Waste
For disposal purposes, pharmaceutical waste is broadly categorized as either hazardous or non-hazardous. Most pharmaceutical waste, if not specifically listed as hazardous by the EPA, is considered non-hazardous.[1] However, it is imperative that each laboratory performs a hazardous waste determination for its specific waste streams.
Key Disposal Principles:
-
Avoid Flushing: Never dispose of this compound or other pharmaceuticals by flushing them down the toilet or drain.[1][2][4] This practice can lead to the contamination of water supplies and harm aquatic wildlife.[2][4] Studies have shown that even at low concentrations, sildenafil can have ecotoxicological effects.[5]
-
Segregation is Key: Properly segregate pharmaceutical waste from general laboratory waste.[6][7] Use designated and clearly labeled waste containers.[1][6]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound in a research environment.
1. Waste Identification and Segregation:
-
Pure this compound: Unused, expired, or surplus pure this compound should be collected in a designated, non-reactive, and sealable container. This container must be clearly labeled as "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste," in accordance with your institution's waste management plan.
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be considered contaminated waste. These materials should be collected in a separate, clearly labeled container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in appropriate, sealed, and labeled liquid waste containers.
2. Container Management:
-
Pharmaceutical waste containers should be kept closed except when adding waste.
-
Store waste containers in a secure, secondary containment area to prevent spills.
-
Ensure all containers are labeled with the contents and the date accumulation started.
3. Disposal through a Licensed Vendor:
-
The most common and recommended method for the final disposal of pharmaceutical waste is through a licensed and reputable waste management vendor.[1][7]
-
These vendors are equipped to handle and transport pharmaceutical waste to permitted treatment facilities, which typically utilize incineration for destruction.[1]
-
For research institutions, it is common to have an established contract with a professional waste disposal company.[2]
4. Record Keeping:
-
Maintain meticulous records of all disposed this compound. This includes the quantity, date of disposal, and the method used.
-
If a third-party vendor is used, retain all shipping manifests and certificates of destruction.
Quantitative Data on Pharmaceutical Waste
| Waste Stream | Typical Disposal Method | Regulatory Oversight |
| Non-Hazardous Pharmaceutical Waste | Incineration or landfilling in permitted facilities.[4] | EPA, State Environmental Agencies |
| Hazardous Pharmaceutical Waste | Incineration at a permitted hazardous waste facility.[1][4] | EPA (RCRA), State Environmental Agencies |
| Controlled Substances | Use of a DEA-registered reverse distributor.[8][9][10] | DEA, State Boards of Pharmacy |
Experimental Protocols
While this document focuses on disposal, it is important to note that any experimental protocol involving this compound should include a section on waste management. This section should detail the specific procedures for collecting and disposing of all waste generated during the experiment, consistent with the guidelines outlined above.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. nyu.edu [nyu.edu]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Contribution of sewage to occurrence of phosphodiesterase-5 inhibitors in natural water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. anentawaste.com [anentawaste.com]
- 8. DEA Controlled Substances Disposal – Emory Research Administration News [scholarblogs.emory.edu]
- 9. k-state.edu [k-state.edu]
- 10. unthsc.edu [unthsc.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Sildenafil Citrate
For laboratory professionals engaged in research and development, the safe handling of active pharmaceutical ingredients (APIs) like Sildenafil Citrate is paramount. Adherence to strict safety protocols not only protects personnel from potential health hazards but also ensures the integrity of experimental work. This compound, a white to off-white crystalline powder, is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Ingesting large amounts may also be harmful.[3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential health hazards that necessitate the use of appropriate PPE. Occupational exposure may lead to physiological effects.[4] The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[2][5]
Summary of Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound powder, compiled from multiple safety data sheets.
| Protection Type | Specific Recommendations | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for supplementary protection during bulk handling or when there is a splash risk. | [2][5][6] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene, PVC).[2][7] Gloves must be inspected for integrity before use and should be worn over clean hands.[5][6] Double gloving may be considered for enhanced protection.[5] | [5][6] |
| Body Protection | Wear a lab coat or impervious clothing to prevent skin contact.[2][6][8] For larger-scale operations, fire/flame resistant clothing may be necessary.[6] Protective shoe covers are also recommended.[5] | [2][5][6] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when dust is generated or if the applicable Occupational Exposure Limit (OEL) is exceeded.[7][9] Engineering controls like fume hoods are the primary means to control airborne levels. | [7][9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound powder in a laboratory.
1. Preparation and Engineering Controls:
-
Designated Area: Conduct all handling of this compound powder within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation and accumulation.[3][9]
-
Ventilation: Ensure adequate ventilation is active.[2][6] Engineering controls are the primary method for controlling exposure.[9]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and in good working order before beginning work.[8][10]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and required PPE before handling the compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE in the correct order: lab coat, shoe covers, safety goggles, face shield (if needed), and finally, gloves.
3. Handling and Weighing Procedure:
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[2][5] Use non-sparking tools.[2]
-
Weighing: If weighing, do so inside a ventilated enclosure.
-
Container Management: Keep the this compound container tightly closed when not in use.[2]
-
Avoid Contact: Avoid all personal contact with the powder, including inhalation and contact with skin and eyes.[5]
4. Decontamination and Doffing PPE:
-
Clean Workspace: After handling, decontaminate the work surface thoroughly.
-
Remove PPE: Remove PPE in a manner that avoids cross-contamination, typically in the reverse order it was put on. Gloves should be removed last.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling the substance and before leaving the work area.[9][11]
Emergency Response Plan
Immediate and appropriate action is crucial in the event of accidental exposure or a spill.
Accidental Exposure Protocol
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[6] |
| Skin Contact | Take off all contaminated clothing immediately.[6] Wash the affected skin area with plenty of soap and water.[2][6] If skin irritation occurs, get medical help.[2] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][8] If breathing is difficult or symptoms develop, call a physician.[4][6] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6] |
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.[2][9]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the powder from entering drains or waterways.[2][11]
-
Wear PPE: Responders must wear appropriate PPE, including respiratory protection.[2][9]
-
Clean-up (Minor Spill): For small spills, use a dry clean-up method that avoids generating dust.[5] A damp cloth or a HEPA-filtered vacuum can be used.[5][9]
-
Clean-up (Major Spill): Major spills should only be handled by trained emergency personnel.[9]
-
Collection: Collect the spilled material and place it into a suitable, sealed, and labeled container for disposal.[2][5][9]
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.[9]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental release.
Step-by-Step Disposal Guidance
-
Waste Collection: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, weigh boats, paper towels), in a clearly labeled, sealed, and suitable container.[2][9]
-
Regulatory Compliance: Adhere to all federal, state, and local regulations for hazardous waste disposal.
-
Licensed Disposal: Arrange for the disposal of the waste through a licensed hazardous material disposal company.[6]
-
Avoid Improper Disposal: Do not let the chemical enter drains, water courses, or the soil.[2][8] Flushing is not a recommended disposal method for laboratory quantities. While household disposal guidelines exist for mixing with unappealing substances like coffee grounds or cat litter before placing in the trash, this is not appropriate for a professional research setting.[12][13][14]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for Safe this compound Handling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ajantapharmausa.com [ajantapharmausa.com]
- 4. pharmasd.com [pharmasd.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. gps.mylwebhub.com [gps.mylwebhub.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. dea.gov [dea.gov]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 14. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
